N-Benzoyl-L-phenylglycine
Description
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Structure
3D Structure
Properties
Molecular Formula |
C15H13NO3 |
|---|---|
Molecular Weight |
255.27 g/mol |
IUPAC Name |
(2S)-2-benzamido-2-phenylacetic acid |
InChI |
InChI=1S/C15H13NO3/c17-14(12-9-5-2-6-10-12)16-13(15(18)19)11-7-3-1-4-8-11/h1-10,13H,(H,16,17)(H,18,19)/t13-/m0/s1 |
InChI Key |
ACDLFRQZDTZESK-ZDUSSCGKSA-N |
SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=CC=CC=C2 |
sequence |
X |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to N-Benzoyl-L-phenylglycine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of N-Benzoyl-L-phenylglycine
This compound is a derivative of the non-proteinogenic amino acid L-phenylglycine, a crucial chiral building block in the pharmaceutical industry. L-phenylglycine itself serves as a key precursor in the synthesis of numerous important drugs, including β-lactam antibiotics and the antitumor agent Taxol.[1] The introduction of the N-benzoyl protecting group modifies the molecule's physicochemical properties, such as its lipophilicity and reactivity, making it a valuable intermediate for peptide synthesis and a scaffold for medicinal chemistry exploration.
This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed protocols for its synthesis and characterization, and an exploration of its reactivity and applications in modern drug discovery and development. The methodologies described herein are designed to be self-validating, providing researchers with the causal insights needed for successful experimental design and execution.
Section 1: Core Physicochemical Properties
This compound, also known by its IUPAC name (2S)-2-benzamido-2-phenylacetic acid, is a white crystalline solid at room temperature. Its core structure consists of the L-phenylglycine backbone with a benzoyl group attached to the alpha-amino group. This modification significantly impacts its properties compared to the parent amino acid.
The key physicochemical data for this compound are summarized in the table below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 7352-07-0 | [2] |
| Molecular Formula | C₁₅H₁₃NO₃ | [2] |
| Molecular Weight | 255.27 g/mol | [2] |
| Appearance | White crystalline powder | Inferred from related compounds |
| Melting Point | 199-200 °C | [ChemicalBook] |
| Boiling Point | 518.0 ± 43.0 °C (Predicted) | [ChemicalBook] |
| Density | 1.261 ± 0.06 g/cm³ (Predicted) | [ChemicalBook] |
| pKa | 3.39 ± 0.10 (Predicted) | [ChemicalBook] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane, ethanol, and ethyl acetate. | Inferred from structure and general knowledge |
Section 2: Synthesis and Purification
The most direct and widely utilized method for the preparation of this compound is the Schotten-Baumann reaction . This classic organic reaction involves the acylation of an amine with an acid chloride in the presence of an aqueous base.[3][4] The base serves a dual purpose: it neutralizes the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation, and it deprotonates the amine, increasing its nucleophilicity.
The choice of a two-phase system (e.g., an organic solvent and water) is a hallmark of Schotten-Baumann conditions. This setup allows the organic-soluble reactants (L-phenylglycine and benzoyl chloride) and the final product to reside in the organic phase, while the base and the HCl byproduct are sequestered in the aqueous phase, simplifying the reaction workup.[3]
Experimental Protocol: Synthesis via Schotten-Baumann Reaction
This protocol details a robust, lab-scale synthesis of this compound from L-phenylglycine and benzoyl chloride.
Materials:
-
L-Phenylglycine (1.0 eq)
-
Benzoyl Chloride (1.1 eq)
-
Sodium Hydroxide (NaOH) (2.2 eq)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Hydrochloric Acid (HCl), 1M solution
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Ice bath
-
Büchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Methodology:
-
Dissolution of Amine: In a round-bottom flask, dissolve L-phenylglycine (1.0 eq) in a 1M aqueous solution of sodium hydroxide (2.2 eq). Stir the mixture at room temperature until all solids have dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Rationale: The amino acid is first dissolved in an aqueous base to form the sodium carboxylate salt, which increases its solubility in the aqueous phase and deprotonates the ammonium group to the free amine, activating it for nucleophilic attack.
-
-
Preparation of Acyl Chloride: In a separate container, dissolve benzoyl chloride (1.1 eq) in an equal volume of an organic solvent such as dichloromethane (DCM).
-
Acylation Reaction: Add the organic solvent (DCM) to the cooled aqueous solution of L-phenylglycine. Begin vigorous stirring to create an emulsion. Add the benzoyl chloride solution dropwise to the biphasic mixture over 20-30 minutes, ensuring the temperature remains below 10 °C.
-
Rationale: Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, facilitating the reaction between the amine (in the aqueous phase) and the benzoyl chloride (in the organic phase). Slow, cold addition of the highly reactive benzoyl chloride prevents unwanted side reactions, such as hydrolysis of the acyl chloride.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The disappearance of the L-phenylglycine spot indicates completion.
-
Workup - Phase Separation: Transfer the reaction mixture to a separatory funnel. Allow the layers to separate and discard the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with 1M HCl, water, and saturated NaHCO₃ solution.
-
Rationale: The HCl wash removes any unreacted amine and residual base. The water wash removes water-soluble impurities. The final NaHCO₃ wash ensures all acidic components are neutralized.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid is typically purified by recrystallization. A common solvent system is a mixture of ethanol and water or ethyl acetate and hexanes. Dissolve the crude product in a minimal amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Final Drying: Collect the purified crystals by vacuum filtration and dry them in a vacuum oven to yield pure this compound.
Synthesis Workflow Diagram
Section 3: Spectroscopic and Structural Characterization
While a comprehensive, publicly available spectral database for this compound is limited, its characteristic spectral features can be reliably predicted based on its structure and data from analogous compounds such as N-benzoylglycine and L-phenylglycine.[4][5]
¹H NMR Spectroscopy:
-
Aromatic Protons: Multiple signals are expected in the aromatic region (δ 7.2-8.0 ppm). The protons of the phenylglycine ring will appear as a multiplet, while the protons of the benzoyl group will show distinct patterns, with the ortho-protons shifted downfield due to the electron-withdrawing effect of the amide carbonyl.
-
Alpha-Proton: A key signal will be the methine proton (α-H) on the chiral center, which will appear as a singlet or a doublet coupled to the amide N-H. Its chemical shift will be downfield (around δ 5.5-6.0 ppm) due to the deshielding effects of the adjacent phenyl, carboxyl, and amide groups.
-
Amide Proton: A broad singlet or doublet for the N-H proton is expected, typically downfield (δ 8.0-9.0 ppm).
-
Carboxylic Acid Proton: A very broad singlet, often far downfield (δ >10 ppm), corresponding to the carboxylic acid proton.
¹³C NMR Spectroscopy:
-
Carbonyl Carbons: Two distinct signals in the downfield region (δ 165-175 ppm) are expected, corresponding to the carboxylic acid carbon and the amide carbonyl carbon.
-
Aromatic Carbons: A series of signals between δ 125-140 ppm will represent the carbons of the two phenyl rings.
-
Alpha-Carbon: The chiral methine carbon (α-C) will appear around δ 55-65 ppm.
FTIR Spectroscopy:
-
O-H Stretch: A broad absorption band from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹.
-
N-H Stretch: A sharp peak around 3300 cm⁻¹ from the amide N-H bond.
-
C=O Stretches: Two strong, characteristic carbonyl absorptions: one for the carboxylic acid C=O (around 1700-1725 cm⁻¹) and one for the amide C=O (Amide I band, around 1630-1660 cm⁻¹).
-
N-H Bend: The Amide II band, resulting from N-H bending and C-N stretching, will appear around 1515-1550 cm⁻¹.
-
C-H Aromatic Stretches: Peaks just above 3000 cm⁻¹.
Section 4: Chemical Reactivity and Applications
The chemical utility of this compound stems from its identity as a protected, chiral, non-proteinogenic amino acid.
Role in Peptide Synthesis
The benzoyl (Bz) group serves as a stable N-terminal protecting group. While not as common as Boc or Fmoc groups due to the harsh conditions required for its removal, it finds use in specific synthetic strategies. Phenylglycine residues are known to be particularly susceptible to epimerization (racemization) at the α-carbon during peptide coupling reactions, a significant challenge in peptide synthesis.[6] The steric bulk of the N-benzoyl group and the phenyl side chain can influence the coupling reaction and must be carefully considered when choosing coupling reagents and conditions to minimize this side reaction.
The general workflow for incorporating an N-protected amino acid into a peptide chain is illustrated below.
Use as a Chiral Auxiliary and in Asymmetric Synthesis
Chiral amino acid derivatives are frequently employed as chiral auxiliaries to control the stereochemistry of a reaction.[5] While less common than other auxiliaries like Evans oxazolidinones, N-acylated phenylglycine derivatives can be used to induce diastereoselectivity in reactions such as enolate alkylations or aldol additions. The defined stereocenter and the rigid, bulky aromatic groups create a biased steric environment that directs incoming reagents to a specific face of the molecule.
Scaffold for Medicinal Chemistry
The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The parent structure can be systematically modified at several positions:
-
The Benzoyl Ring: Substitution on this ring can modulate electronic properties and introduce new interaction points for biological targets. Studies on related N-benzoylglycine derivatives have shown that adding electron-withdrawing groups can enhance antibacterial activity.[7]
-
The Phenylglycine Ring: Modification of this ring can alter steric bulk and lipophilicity.
-
The Carboxylic Acid: Conversion to esters or amides can improve cell permeability and create prodrugs.
Derivatives of N-benzoyl amino acids have been investigated for a range of biological activities, including antifungal properties.[8]
Section 5: Safety and Handling
No specific GHS classification is broadly available for this compound. However, based on the data for the parent L-phenylglycine and related compounds, standard laboratory precautions for handling fine organic chemicals should be observed.[4]
-
Hazard Identification (Inferred): May cause skin and serious eye irritation. May cause respiratory irritation.[4]
-
Personal Protective Equipment (PPE): Wear appropriate personal protective equipment, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.
-
Handling: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
Always consult the specific Material Safety Data Sheet (MSDS) provided by the supplier before handling this chemical.
References
-
Schotten–Baumann reaction - L.S.College, Muzaffarpur. (2020). Available at: [Link]
-
Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity - SciELO México. Available at: [Link]
-
Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis | Journal of the American Chemical Society. (2026). Available at: [Link]
-
Schotten-Baumann reaction - chemeurope.com. Available at: [Link]
-
L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem. Available at: [Link]
-
Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses - Testbook. Available at: [Link]
-
Synthesis of Benzoyl glycine and Anti-bacterial screening - International Journal of Pharmaceutical Chemistry and Analysis. (2025). Available at: [Link]
-
N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem. Available at: [Link]
-
Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC. Available at: [Link]
-
Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using ( R )-Phenylglycine Amide as Chiral Auxiliary | Request PDF - ResearchGate. (2025). Available at: [Link]
Sources
- 1. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lscollege.ac.in [lscollege.ac.in]
- 4. Schotten-Baumann_reaction [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. ijpca.org [ijpca.org]
- 8. jk-sci.com [jk-sci.com]
Technical Monograph: N-Benzoyl-L-phenylglycine
CAS Registry Number: 7352-07-0 Synonyms: (S)-α-Phenylhippuric acid; (2S)-2-benzamido-2-phenylacetic acid Content Type: Technical Guide & Protocol
Identity & Physicochemical Profile[1][2][3]
N-Benzoyl-L-phenylglycine is a chiral derivatizing agent and building block used extensively in the resolution of racemic amines and the synthesis of non-proteinogenic peptides. As an N-acylated amino acid, it combines the structural rigidity of the benzoyl group with the stereochemical purity of L-phenylglycine, making it a robust tool for enantioseparation and drug discovery.
Key Chemical Data
| Property | Specification |
| CAS Number | 7352-07-0 (L-isomer / S-configuration) |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Molecular Weight | 255.27 g/mol |
| Stereochemistry | (S)-Enantiomer |
| Melting Point | 199–200 °C |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in ethanol, dilute alkali; sparingly soluble in water |
| pKa (Predicted) | ~3.39 (Carboxylic acid) |
Critical Note on Stereoisomerism: Researchers must distinguish between the L-isomer (CAS 7352-07-0) and the D-isomer (often used in antibiotic synthesis, e.g., Cephalexin side chains). Using the incorrect enantiomer will invert the stereochemical outcome of chiral resolution protocols.
Synthetic Pathway: The Schotten-Baumann Protocol[4][5][6]
The synthesis of this compound relies on the Schotten-Baumann reaction .[1] This biphasic acylation allows the formation of an amide bond between L-phenylglycine and benzoyl chloride while preventing the hydrolysis of the highly reactive acid chloride.
Mechanistic Logic
The reaction utilizes a base (typically NaOH) to neutralize the protons released during acylation.
-
Nucleophilic Attack: The amine group of L-phenylglycine attacks the carbonyl carbon of benzoyl chloride.
-
pH Control: The base maintains the pH > 8 to keep the amino group nucleophilic (unprotonated) but < 11 to minimize hydrolysis of the benzoyl chloride before it reacts.
-
Acidification: The final product exists as a soluble sodium salt. Acidification (pH < 2) precipitates the free acid product.
Experimental Protocol
Reagents:
-
L-Phenylglycine (1.0 eq)[2]
-
Benzoyl Chloride (1.1 eq)
-
Sodium Hydroxide (10% aqueous solution)[3]
-
Hydrochloric Acid (concentrated)
Workflow:
-
Dissolution: Dissolve L-phenylglycine in 10% NaOH (2.5 eq) in a round-bottom flask. Cool to 0–5 °C in an ice bath.
-
Acylation: Add benzoyl chloride dropwise over 30 minutes.
-
Why? Rapid addition causes localized heating and runaway hydrolysis of the chloride.
-
Control: Simultaneously add additional NaOH to maintain pH alkalinity (check via litmus or pH probe).
-
-
Reaction: Stir vigorously at room temperature for 2 hours. The mixture should remain alkaline.
-
Workup: Wash the aqueous layer with diethyl ether (to remove unreacted benzoyl chloride/benzoic acid byproducts).
-
Precipitation: Acidify the aqueous phase carefully with concentrated HCl to pH 1–2 while stirring. The this compound will precipitate as a white solid.
-
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol/water.
Workflow Visualization
Figure 1: Step-by-step Schotten-Baumann synthesis workflow for this compound.
Analytical Characterization & Self-Validation
To ensure scientific integrity, the synthesized product must be validated against established standards.
Melting Point Verification
-
Standard: 199–200 °C.
-
Diagnostic: A broad melting range (< 195 °C) indicates the presence of benzoic acid impurities or incomplete drying.
Polarimetry (Chiral Purity)
Specific rotation is the primary self-validating metric for enantiomeric excess (ee).
-
Protocol: Dissolve 1.0 g of dried product in ethanol (or specified solvent in literature).
-
Expectation: The product must exhibit a specific positive (+) rotation comparable to literature values (e.g., related derivatives often show
in EtOH, though specific solvent conditions vary). -
Note: Any deviation toward 0° suggests racemization occurred during the synthesis (likely due to excessive heating or high pH).
NMR Spectroscopy
-
¹H NMR (DMSO-d₆): Look for the amide doublet (~8.9 ppm) and the chiral methine proton (α-CH) as a doublet/multiplet around 5.6–5.8 ppm. The aromatic region (7.3–8.0 ppm) will integrate for 10 protons (5 from benzoyl, 5 from phenylglycine).
Applications in Drug Development[6][9]
A. Chiral Resolution of Amines
This compound acts as an acidic resolving agent. It reacts with racemic amines to form diastereomeric salts. Because diastereomers have different physical properties (solubility), they can be separated by fractional crystallization.
Mechanism:
-
(±)-Amine + (S)-Acid → (R)-Amine·(S)-Acid [Salt A] + (S)-Amine·(S)-Acid [Salt B].
-
Salt A and Salt B have different solubilities in solvents like ethanol or acetone.
-
The less soluble salt crystallizes out; the other remains in the mother liquor.
B. Peptidomimetics
The benzoyl-phenylglycine scaffold is used to introduce steric bulk and aromatic interactions into peptide chains, often improving metabolic stability against proteases compared to natural amino acids.
Resolution Logic Diagram
Figure 2: Mechanism of chiral resolution using this compound as a resolving agent.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 6950992, N-Benzoyl-(S)-phenylglycine. Retrieved from [Link]
-
MDPI. (2023). Chiral Separation in Preparative Scale: Membranes as Tools. Retrieved from [Link]
-
Beula, et al. (2025).[1] Synthesis of Benzoyl glycine and Anti-bacterial screening. International Journal of Pharmaceutical Chemistry and Analysis. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Chiral Resolution of Racemic Amines Using N-Benzoyl-L-phenylglycine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Chirality in Modern Drug Development
In the landscape of pharmaceutical sciences, the stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. A significant portion of drugs currently on the market are chiral, and in many cases, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Consequently, the ability to efficiently separate racemic mixtures into their constituent enantiomers—a process known as chiral resolution—is a cornerstone of modern drug development and manufacturing.
This technical guide provides a comprehensive exploration of the mechanism of action of N-Benzoyl-L-phenylglycine as a chiral resolving agent, focusing on the fundamental principles that govern its ability to discriminate between enantiomers of racemic amines. As a Senior Application Scientist, the aim is to present not just a protocol, but a deeper understanding of the underlying chemistry to empower researchers to optimize and troubleshoot their chiral resolution processes.
The Core Principle: Diastereomeric Salt Formation
The most prevalent method for chiral resolution on an industrial scale is through the formation of diastereomeric salts. This technique leverages the fact that while enantiomers have identical physical properties, diastereomers do not. By reacting a racemic mixture of a chiral amine with an enantiomerically pure chiral acid, such as this compound, a pair of diastereomeric salts is formed. These salts, having different spatial arrangements, exhibit distinct physical properties, most notably different solubilities in a given solvent system. This disparity in solubility is the key to their separation.
Visualizing the Core Principle of Diastereomeric Salt Formation
Figure 1: General workflow of chiral resolution via diastereomeric salt formation.
The Molecular Architecture of this compound: A Platform for Chiral Recognition
This compound is an effective resolving agent due to its specific molecular structure, which provides multiple points of interaction for chiral recognition.
Key Structural Features:
-
A Carboxylic Acid Group: This provides the acidic site for salt formation with the basic amine.
-
An Amide Linkage: The N-H and C=O groups are capable of forming hydrogen bonds.
-
A Phenyl Group on the Glycine Backbone: This bulky group contributes to steric interactions and can participate in π-π stacking.
-
A Benzoyl Group: The aromatic ring of the benzoyl group also offers potential for π-π stacking interactions.
-
A Chiral Center: The L-configuration of the phenylglycine moiety provides the essential stereochemical reference for discrimination between the enantiomers of the racemic amine.
The Mechanism of Chiral Recognition: A Multi-Point Interaction Model
The differential solubility of the two diastereomeric salts arises from the differences in the stability of their crystal lattice structures. This stability is a direct consequence of the sum of the intermolecular interactions between the chiral resolving agent and each enantiomer of the amine. A "three-point interaction model" is often invoked to explain chiral recognition, and in the case of this compound, these interactions can include:
-
Ionic Bonding: The primary interaction is the acid-base reaction between the carboxylic acid of the resolving agent and the amino group of the analyte, forming an ammonium-carboxylate salt bridge.
-
Hydrogen Bonding: The amide group of this compound can act as both a hydrogen bond donor (N-H) and acceptor (C=O). These can form additional hydrogen bonds with suitable functional groups on the amine enantiomer or with adjacent salt molecules in the crystal lattice.
-
Steric Hindrance (Van der Waals Interactions): The bulky phenyl and benzoyl groups create a specific three-dimensional space. One enantiomer of the amine will fit more snugly into this space, leading to more favorable van der Waals interactions and a more stable, less soluble crystal lattice. The other enantiomer will experience steric clashes, resulting in a less stable, more soluble salt.
-
π-π Stacking: The aromatic rings of both the phenylglycine and benzoyl moieties can engage in π-π stacking interactions with aromatic groups on the amine enantiomer, further contributing to the stability of the crystal lattice.
The combination of these interactions leads to a "lock-and-key" type of fit, where one enantiomer forms a more ordered and energetically favorable crystal lattice with the resolving agent, causing it to preferentially crystallize out of solution.
Visualizing the Intermolecular Interactions
Figure 2: A simplified representation of the differential interactions between this compound and the enantiomers of a racemic amine.
Experimental Protocol: A Case Study in the Resolution of α-Methylbenzylamine
Materials:
-
Racemic α-methylbenzylamine
-
This compound
-
Methanol (or other suitable solvent such as ethanol or isopropanol)
-
50% Sodium Hydroxide solution
-
Diethyl ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate
-
Hydrochloric Acid (for salt formation of the resolved amine, if desired)
Step-by-Step Methodology:
-
Diastereomeric Salt Formation:
-
In a suitable flask, dissolve this compound (1 equivalent) in a minimal amount of hot methanol.
-
To this solution, add racemic α-methylbenzylamine (1 equivalent). An exothermic reaction may be observed.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.
-
-
Isolation of the Less Soluble Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomeric salt.
-
The enantiomeric purity of the amine in the crystalline salt can be improved by recrystallization from a suitable solvent.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add 50% sodium hydroxide solution dropwise with stirring until the salt completely dissolves and the solution is basic. This will deprotonate the ammonium salt, liberating the free amine.
-
The free amine, being less soluble in water, may separate as an oily layer.
-
-
Extraction and Purification of the Resolved Amine:
-
Transfer the basic aqueous solution to a separatory funnel.
-
Extract the liberated amine with several portions of diethyl ether.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the enantiomerically enriched α-methylbenzylamine.
-
-
Recovery of the Other Enantiomer (Optional):
-
The mother liquor from the initial filtration contains the more soluble diastereomeric salt. The other enantiomer of the amine can be recovered from this solution by following steps 3 and 4.
-
Self-Validating System:
The success of this protocol is validated at each stage. The formation of a crystalline precipitate in step 2 is the first indication of successful diastereomeric salt formation and differential solubility. The final validation comes from the characterization of the resolved amine, typically by polarimetry to measure the optical rotation and by chiral chromatography (HPLC or GC) to determine the enantiomeric excess.
Data Presentation: Key Parameters in Chiral Resolution
The efficiency of a chiral resolution process is quantified by several key parameters. The following table illustrates the type of data that should be collected and analyzed during the optimization of a resolution protocol. Note: The values presented here are hypothetical and serve as an example.
| Parameter | (R)-Amine-(L)-Acid Salt | (S)-Amine-(L)-Acid Salt |
| Solubility in Methanol (g/100mL at 25°C) | 5.2 | 1.8 |
| Melting Point (°C) | 155-157 | 178-180 |
| Yield of Diastereomeric Salt (%) | (in mother liquor) | 45 (after first crystallization) |
| Enantiomeric Excess of Amine (%) | (in mother liquor) | 85 (after first crystallization) |
| Enantiomeric Excess of Amine (%) | (in mother liquor) | >98 (after recrystallization) |
The Role of Kinetic vs. Thermodynamic Control
In the crystallization of diastereomeric salts, both kinetic and thermodynamic factors can play a crucial role.
-
Thermodynamic Control: Under conditions of thermodynamic equilibrium (e.g., slow cooling, long crystallization times), the less soluble and more thermodynamically stable diastereomeric salt will preferentially crystallize.
-
Kinetic Control: In some cases, the diastereomer that crystallizes faster (the kinetically favored product) may not be the most thermodynamically stable one. Rapid cooling or short crystallization times can favor the formation of the kinetically preferred salt.
Understanding whether a resolution is under kinetic or thermodynamic control is critical for reproducibility and optimization. For instance, if the desired diastereomer is the kinetic product, the crystallization time must be carefully controlled to prevent equilibration to the more stable, but undesired, diastereomer.
Conclusion: A Powerful Tool for Enantiopure Synthesis
This compound stands as a robust and effective chiral resolving agent for racemic amines. Its mechanism of action is rooted in the principles of diastereomeric salt formation, where a combination of ionic bonding, hydrogen bonding, steric interactions, and π-π stacking leads to differential crystal lattice energies and, consequently, different solubilities for the two diastereomeric salts. A thorough understanding of these intermolecular forces, coupled with careful optimization of experimental parameters such as solvent, temperature, and crystallization time, allows for the efficient and scalable production of enantiomerically pure amines, a critical capability in the synthesis of modern pharmaceuticals. This guide provides the foundational knowledge and a practical framework for researchers to successfully implement and adapt this powerful resolution technique in their own work.
References
-
Diastereomers and Optical Resolution. (2023, January 22). Chemistry LibreTexts. [Link]
-
Resolution of a Racemic Mixture. (n.d.). Science Learning Center, University of Colorado Boulder. [Link]
-
Solvent Dependence of Optical Resolution of α-Methylbenzylamine Using N-Tosyl-(S)-phenylalanine. (n.d.). Semantic Scholar. [Link]
-
Stereoselectivity in the salt-cocrystal products formed by phenylglycinol or phenylglycine with their respective sodium or hydrochloride salts. (2013). Chirality, 25(1), 8-15. [Link]
-
New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. (2020). Molecules, 25(21), 4939. [Link]
Methodological & Application
Application Notes and Protocols: N-Benzoyl-L-phenylglycine as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Abstract
The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, often relies on the use of chiral resolving agents. This guide provides a comprehensive overview and detailed protocols for the application of N-Benzoyl-L-phenylglycine as an effective chiral resolving agent, primarily for the separation of racemic amines. We will delve into the underlying principles of diastereomeric salt formation, crystallization techniques, and the subsequent liberation of the desired enantiomer. This document is intended to serve as a practical resource, grounded in established chemical principles, to enable researchers to successfully implement this classical yet powerful resolution methodology.
Introduction: The Imperative of Chirality and the Role of Resolving Agents
In the realm of pharmacology and materials science, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, which are non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. One enantiomer may be therapeutically active, while the other could be inactive or even elicit harmful side effects. Consequently, the production of enantiomerically pure compounds is a cornerstone of modern drug development.
Chiral resolution via the formation of diastereomeric salts is a robust and widely employed technique for separating enantiomers from a racemic mixture.[1] This method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, possess different physical properties, most notably solubility.[2] This difference in solubility allows for their separation by fractional crystallization.
This compound, a derivative of the non-proteinogenic amino acid L-phenylglycine, has proven to be a valuable chiral resolving agent, particularly for racemic bases such as primary and secondary amines. Its rigid structure, conferred by the benzoyl and phenyl groups, facilitates the formation of well-defined crystalline salts, which is a prerequisite for effective separation.
The Principle of Chiral Resolution with this compound
The fundamental principle behind the use of this compound in chiral resolution lies in the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic mixture of a base, for instance, (R/S)-amine, is treated with enantiomerically pure this compound (L-acid), two diastereomeric salts are formed:
-
(R)-amine • (L)-acid
-
(S)-amine • (L)-acid
These diastereomeric salts have distinct physical properties, including melting points, boiling points, and, most importantly, solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one of the diastereomeric salts will preferentially crystallize from the solution, leaving the other dissolved in the mother liquor. This physical separation of the diastereomers is the key to resolving the original racemic mixture.
The success of this technique hinges on several factors, including the structural compatibility between the resolving agent and the racemate, the choice of solvent, the temperature profile of the crystallization, and the stoichiometry of the reactants.
Physicochemical Properties of this compound
A thorough understanding of the resolving agent's properties is crucial for designing a successful resolution protocol.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₃NO₃ | PubChem[3] |
| Molecular Weight | 255.27 g/mol | PubChem[3] |
| Melting Point | 199-200 °C | ChemicalBook[4] |
| Appearance | White solid | General Knowledge |
| pKa (Predicted) | 3.39 ± 0.10 | ChemicalBook[4] |
Experimental Protocols
The following protocols provide a general framework for the chiral resolution of a racemic primary amine using this compound. It is important to note that these are starting points, and optimization of solvent, temperature, and stoichiometry will likely be necessary for a specific substrate.
Synthesis of this compound (Resolving Agent)
While commercially available, this compound can also be synthesized in the laboratory. A common method involves the benzoylation of L-phenylglycine.[5]
Materials:
-
L-phenylglycine
-
Benzoic anhydride
-
Glacial acetic acid
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve L-phenylglycine in a suitable aqueous base (e.g., 1M NaOH).
-
In a separate flask, dissolve benzoic anhydride in a minimal amount of a suitable organic solvent (e.g., dichloromethane).
-
Cool the L-phenylglycine solution in an ice bath and slowly add the benzoic anhydride solution with vigorous stirring.
-
Maintain the reaction at a low temperature and continue stirring for several hours.
-
After the reaction is complete, acidify the mixture with dilute HCl to precipitate the this compound.
-
Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure resolving agent.
-
Dry the purified product under vacuum.
General Protocol for the Resolution of a Racemic Amine
This protocol is adapted from established procedures for the resolution of amines using N-acyl amino acids.[6][7][8]
Materials:
-
Racemic amine (e.g., dl-amphetamine, dl-phenylethylamine)
-
This compound
-
Anhydrous ethanol (or other suitable solvent)
-
Diethyl ether
-
Aqueous sodium hydroxide (NaOH) solution
-
Aqueous hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step 1: Formation and Crystallization of the Diastereomeric Salt
-
In a flask, dissolve the racemic amine in a suitable volume of anhydrous ethanol with gentle warming.
-
In a separate flask, dissolve an equimolar amount of this compound in anhydrous ethanol, also with warming.
-
Combine the two solutions and stir. The total volume of the solvent should be adjusted to ensure that the mixture is a clear solution at an elevated temperature but will become supersaturated upon cooling.
-
Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For optimal crystallization, it may be beneficial to cool the mixture further in an ice bath or refrigerator.[9]
-
Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold ethanol, followed by diethyl ether.
-
The mother liquor, which is enriched in the more soluble diastereomeric salt, should be saved for the recovery of the other enantiomer.
Step 2: Purification of the Diastereomeric Salt
To enhance the enantiomeric purity, the collected diastereomeric salt can be recrystallized.
-
Dissolve the salt in a minimal amount of hot ethanol.
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash as described previously.
-
The progress of the resolution can be monitored by measuring the optical rotation of the salt at each recrystallization step. The resolution is considered complete when the optical rotation no longer changes with further recrystallization.
Step 3: Liberation of the Enantiomerically Enriched Amine
-
Suspend the purified diastereomeric salt in water.
-
Add an aqueous solution of a strong base (e.g., 2M NaOH) until the pH is basic (pH > 10) to deprotonate the amine.
-
Extract the liberated free amine into an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic extracts and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the enantiomerically enriched amine.
-
The enantiomeric excess (e.e.) of the resolved amine should be determined using a suitable analytical technique, such as chiral HPLC, chiral GC, or NMR spectroscopy with a chiral shift reagent.[10][11][12]
Step 4: Recovery of the Other Enantiomer and the Resolving Agent
-
The mother liquor from the initial crystallization contains the more soluble diastereomeric salt. The other enantiomer of the amine can be recovered from this solution by following the same liberation procedure as described in Step 3.
-
The aqueous layer from the liberation step contains the sodium salt of this compound. This can be recovered by acidifying the solution with HCl to precipitate the resolving agent, which can then be collected by filtration, washed, and dried for reuse.
Visualization of the Chiral Resolution Workflow
The following diagram illustrates the key steps in the chiral resolution process.
Caption: Workflow for chiral resolution using this compound.
Troubleshooting and Optimization
The efficiency of chiral resolution can be influenced by several factors. The following table provides guidance on common issues and potential solutions.
| Problem | Potential Cause | Suggested Solution |
| No or poor precipitation of diastereomeric salt | - Inappropriate solvent choice.- Solution is too dilute.- Unfavorable salt formation. | - Screen a range of solvents (e.g., ethanol, methanol, isopropanol, acetone, and their aqueous mixtures).- Concentrate the solution.- Consider a different resolving agent if optimization fails. |
| Low enantiomeric excess (e.e.) | - Incomplete separation of diastereomers.- Co-precipitation of the more soluble salt. | - Perform one or more recrystallizations of the diastereomeric salt.- Optimize the crystallization temperature and cooling rate. A slower cooling rate often yields purer crystals.[9] |
| Low yield of the desired enantiomer | - Significant solubility of the desired diastereomeric salt.- Loss of material during transfers and filtration. | - Optimize the solvent to minimize the solubility of the desired salt.- Ensure efficient recovery of the product at each step. |
| Difficulty in liberating the free amine | - Incomplete basification.- Formation of emulsions during extraction. | - Ensure the pH is sufficiently basic (pH > 10).- Use a larger volume of extraction solvent or add a small amount of brine to break up emulsions. |
Conclusion
This compound is a valuable and effective chiral resolving agent for the separation of racemic amines through the formation of diastereomeric salts. The success of this technique relies on the careful selection of experimental conditions, particularly the solvent and crystallization temperature. The protocols and guidelines presented in this document provide a solid foundation for researchers to develop and optimize their own chiral resolution processes. By systematically applying these principles, the efficient separation of enantiomers can be achieved, a critical step in the synthesis of chiral drugs and other valuable chemical entities.
References
-
Zhao, J., et al. (2019). Synthesis of natural Iotrochamide B. Marine Drugs, 17(1), 24. [Link]
-
Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2(1), 1-5. [Link]
-
Li, G., et al. (2023). Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. Journal of the American Chemical Society. [Link]
-
ResearchGate. (n.d.). Scheme 7. Resolution of 1-phenylethylamine (8) with (R)-26 in presence... [Link]
- United States Patent US3028395A. (1962). Process for the resolution of optically active acids.
-
Faigl, F., et al. (2015). Resolution of α-methylbenzylamine via diastereomeric salt formation using the naturally based reagent N-tosyl-( S)-phenylalanine together with a solvent switch technique. Tetrahedron: Asymmetry, 26(15-16), 851-856. [Link]
-
Hernández-Vázquez, E., et al. (2019). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 63(3), 1-15. [Link]
-
Zhang, Y., et al. (2014). Resolution of 2-chloromandelic acid with (R)-(+)-N-benzyl-1-phenylethylamine: chiral discrimination mechanism. Chirality, 26(10), 614-619. [Link]
-
Chemistry LibreTexts. (2023). Diastereomers and Optical Resolution. [Link]
-
United States Patent Office. (n.d.). Process for the production of optically active isomers of amphetamine. [Link]
-
Brittain, H. G. (2013). Stereoselectivity in the salt-cocrystal products formed by phenylglycinol or phenylglycine with their respective sodium or hydrochloride salts. Chirality, 25(1), 8-15. [Link]
-
Kumar, A., & G, S. (2017). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]
-
Wolf, C., et al. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(12), 5348-5361. [Link]
-
PrepChem. (n.d.). Preparation of N-Phenylglycine. [Link]
- United States Patent US3028430A. (1962). Process for the production of optically active isomers of amphetamine.
-
Kessels SA. (n.d.). Resolution processes. [Link]
-
Organic Syntheses Procedure. (n.d.). dl-α-AMINOPHENYLACETIC ACID. [Link]
-
Reinstadler, V., et al. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Communications Chemistry, 3(1), 1-9. [Link]
-
United States Patent 7417030. (2008). L-lysine-d-amphetamine. [Link]
-
Wallace, J. M., et al. (2021). Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers, 8(19), 5413-5419. [Link]
-
Bo, C., et al. (2021). Determination of Enantiomeric Excess in Confined Aprotic Solvent. Angewandte Chemie International Edition, 60(10), 5262-5267. [Link]
-
PubChem. (n.d.). N-Benzoyl-(S)-phenylglycine. [Link]
Sources
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- 9. Rapid determination of enantiomeric excess: a focus on optical approaches - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 11. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. Determination of Enantiomeric Excess in Confined Aprotic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
protocol for enantiomeric separation using N-Benzoyl-L-phenylglycine
An Application Guide to Enantiomeric Separation Using N-Benzoyl-L-phenylglycine-Based Chiral Stationary Phases
Abstract
The separation of enantiomers is a critical task in the pharmaceutical industry, driven by the distinct pharmacological and toxicological profiles that stereoisomers can exhibit.[1][2] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary methodology for achieving these separations.[3] This document provides a detailed protocol and technical guide for the application of this compound as a chiral selector in HPLC. We will explore the underlying principles of chiral recognition, provide a step-by-step experimental protocol, and offer practical insights into method optimization and troubleshooting. This guide is intended for researchers, scientists, and drug development professionals engaged in the analysis and purification of chiral compounds.
The Imperative of Chiral Separation
Enantiomers, non-superimposable mirror-image isomers, possess identical physical and chemical properties in an achiral environment, making their separation a significant challenge.[1][4] However, within the chiral environment of biological systems, they can interact differently with receptors, enzymes, and other chiral molecules, leading to varied therapeutic effects or toxicity profiles.[2] Regulatory bodies like the U.S. Food and Drug Administration (FDA) have established guidelines that emphasize the need to characterize each enantiomer in a racemic drug, making efficient chiral separation techniques indispensable for drug development and quality control.[2]
This compound is a highly effective chiral selector, particularly for a class of CSPs often referred to as "Pirkle-type" phases. These phases are renowned for their broad applicability and robust performance in resolving a wide array of racemic compounds.
The Mechanism of Chiral Recognition
The enantioselectivity of this compound arises from its ability to form transient, diastereomeric complexes with the enantiomers of the analyte. The separation is governed by the difference in the stability of these complexes. A widely accepted model for this interaction is the "three-point interaction model," which posits that at least three simultaneous points of interaction are necessary for chiral recognition.
For an this compound CSP, these interactions typically include:
-
π-π Interactions: The electron-rich aromatic rings of the benzoyl and phenyl groups on the selector can interact with aromatic functionalities on the analyte.
-
Hydrogen Bonding: The amide (-NH-CO-) linkage and the terminal carboxylic acid group provide sites for hydrogen bond donor and acceptor interactions.
-
Dipole-Dipole or Steric Interactions: The overall spatial arrangement of the functional groups creates a rigid, chiral environment. One enantiomer of the analyte will fit more favorably into this environment, leading to a more stable complex and, consequently, a longer retention time on the column. The other enantiomer, experiencing steric hindrance, forms a less stable complex and elutes earlier.
The following diagram illustrates the preferential interaction of one enantiomer with the this compound selector.
Caption: General workflow for enantiomeric separation using HPLC.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses common issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Resolution (α ≈ 1) | 1. Inappropriate mobile phase composition.2. Wrong choice of chiral selector for the analyte. | 1. Optimize Mobile Phase: Decrease the percentage of the polar modifier (e.g., from 10% IPA to 5% IPA) to increase retention and potentially improve selectivity. Try a different alcohol (e.g., ethanol instead of IPA).2. Change Temperature: Lowering the temperature often increases resolution, but at the cost of longer run times and higher backpressure. |
| Peak Tailing or Broadening | 1. Secondary interactions (e.g., with residual silanols on silica).2. Column overload.3. Mismatch between sample solvent and mobile phase. | 1. Add a Modifier: For basic analytes, add 0.1% DEA. For acidic analytes, add 0.1% TFA to the mobile phase.<[5]br>2. Reduce Sample Load: Decrease the injection volume or the sample concentration.3. Solvent Match: Dissolve the sample in the mobile phase whenever possible. |
| Irreproducible Retention Times | 1. Inadequate column equilibration.2. Column temperature fluctuations.3. Mobile phase composition changing over time (evaporation). | 1. Increase Equilibration Time: Ensure the baseline is perfectly stable before injecting.2. Use a Column Thermostat: Maintain a constant, controlled temperature.3. Prepare Fresh Mobile Phase Daily: Tightly cap solvent bottles to prevent selective evaporation of volatile components like hexane. |
| High Backpressure | 1. Blockage in the system (frit, tubing).2. Precipitated buffer or sample in the column.3. Flow rate is too high for the column/temperature. | 1. System Check: Disconnect the column and check system pressure. If high, troubleshoot individual components. If normal, the issue is the column.2. Column Wash: Flush the column with a strong, compatible solvent (e.g., 100% IPA). Always check the column care manual first.3. Reduce Flow Rate: Lower the flow rate and/or increase the temperature. |
Conclusion
This compound-based chiral stationary phases are a powerful and versatile tool for the enantiomeric separation of a wide range of compounds. By understanding the principles of chiral recognition and systematically optimizing key chromatographic parameters such as mobile phase composition and temperature, researchers can develop robust and reliable methods. This guide provides a solid foundation for achieving successful baseline separation, enabling accurate quantification and purification of enantiomers critical to the fields of pharmaceutical development, chemical synthesis, and regulatory science.
References
- SIELC Technologies. (n.d.). Separation of N-Phenylglycine on Newcrom R1 HPLC column.
- Rodrigues, A. E., et al. (2021). Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods. PubMed Central.
- Shiau, L. D. (2018). Chiral Separation of the Phenylglycinol Enantiomers by Stripping Crystallization. PMC - NIH.
- Li, B., & Haynie, D. T. (n.d.). Chiral Drug Separation.
- Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science (RSC Publishing).
- Zhang, Y., et al. (n.d.). Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study. PubMed.
- Schurig, V. (n.d.). Chromatogram of the rapid chiral separation of phenylglycine. Stationary phase. ResearchGate.
- Zukowski, J., et al. (1991). Enantioseparation of α-phenylglycine by HPLC on an ODS column coated with chiral crown ether. ResearchGate.
- Pettersson, C., & Schill, G. (n.d.). Enantiomeric separation of basic drugs using N-benzyloxycarbonylglycyl-L-proline as counter ion in methanol. PubMed.
- Jandera, P., et al. (2001). Analysis of the band profiles of the enantiomers of phenylglycine in liquid chromatography on bonded teicoplanin columns using the stochastic theory of chromatography. PubMed.
- Catani, M., et al. (2018). Journal of Pharmaceutical and Biomedical Analysis. sfera - Unife.
- VWR. (2024). Method Tips and Tricks HPTLC Sample Preparation Column Choice Mobile Phase Equipment. HPLC.
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- 3. sfera.unife.it [sfera.unife.it]
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Application Note: Precision Crystallization of N-Benzoyl-L-phenylglycine
Process Design for Chiral Purity and Polymorph Control
Executive Summary
N-Benzoyl-L-phenylglycine (CAS: 7352-07-0) is a critical chiral intermediate used frequently as a resolving agent in the separation of racemic amines and as a building block in peptide synthesis. Its crystallization behavior is governed by the interplay between the hydrophobic benzoyl/phenyl groups and the hydrophilic carboxylic acid/amide moieties.
This guide details the experimental setup for developing a robust crystallization process. Unlike standard "recipe-based" protocols, this application note focuses on a Quality by Design (QbD) approach, establishing the Metastable Zone Width (MSZW) and utilizing Process Analytical Technology (PAT) to control particle size distribution (PSD) and polymorphic purity.
Physicochemical Context & Solubility Profile[1][2][3][4][5][6]
To design an effective crystallization, one must first understand the solute-solvent interactions. N-Bz-L-Phg exhibits "amphiphilic-like" solubility:
-
High Solubility: Alcohols (Methanol, Ethanol), polar aprotic solvents (DMSO, DMF), and basic aqueous solutions (pH > 8).
-
Low Solubility: Water (acidic/neutral), non-polar hydrocarbons (Heptane, Toluene).
Representative Solubility Data (Ethanol/Water System) Note: Values are representative of N-benzoyl amino acid derivatives and should be validated for specific raw material lots.
| Temperature (°C) | Solubility in 100% EtOH (g/L) | Solubility in 50:50 EtOH:Water (g/L) | Solubility in 100% Water (g/L) |
| 10 | ~85 | ~25 | < 2 |
| 25 | ~120 | ~45 | < 5 |
| 40 | ~180 | ~90 | ~10 |
| 60 | > 300 | ~160 | ~25 |
Mechanistic Insight: The steep solubility curve in Ethanol/Water mixtures suggests that Cooling Crystallization (in mixed solvents) or Anti-solvent Crystallization (adding water to ethanolic solution) are the most viable strategies.
Experimental Setup & Hardware Configuration
The setup is designed to decouple nucleation from growth, ensuring consistent crystal habit.
3.1 Core Equipment
-
Reactor: 500 mL Jacketed Glass Reactor with torispherical bottom (to prevent particle attrition).
-
Temperature Control: Huber/Lauda Thermostat (Range: -10°C to 80°C, Stability ±0.05°C).
-
Agitation: Overhead stirrer with a pitch-blade turbine (PBT) or hydrofoil impeller.
-
Why: PBT provides axial flow necessary to suspend denser crystals without generating excessive shear that causes secondary nucleation.
-
-
Dosing: Gravimetric dosing pump (for anti-solvent addition).
3.2 Process Analytical Technology (PAT)
-
FBRM (Focused Beam Reflectance Measurement): Monitors Chord Length Distribution (CLD) in real-time to detect the onset of nucleation and agglomeration.
-
PVM (Particle Video Microscope): Visualizes crystal habit (needles vs. prisms) in situ.
-
ATR-FTIR: Monitors supersaturation by tracking the carbonyl stretch of the amide group.
3.3 Experimental Workflow Diagram (DOT)
Caption: Logical workflow for N-Bz-L-Phg crystallization, emphasizing the critical transition from MSZW determination to controlled nucleation.
Detailed Protocols
Protocol A: Metastable Zone Width (MSZW) Determination
Objective: To define the "Safe Operation Window" where growth occurs without spontaneous nucleation.
-
Preparation: Prepare a solution of N-Bz-L-Phg in 50:50 EtOH:Water at a concentration of 50 g/L.
-
Heating: Heat to 60°C under agitation (250 RPM) until full dissolution is confirmed by FBRM (counts < 10/s).
-
Cooling Ramp: Cool the solution at a constant rate of 0.5°C/min.
-
Nucleation Point (T_nuc): Record the temperature where FBRM counts spike drastically. This is the metastable limit.
-
Dissolution Point (T_diss): Re-heat at 0.5°C/min until counts return to baseline. This is the saturation temperature.
-
Repeat: Repeat for concentrations of 75, 100, and 125 g/L to plot the full MSZW.
Protocol B: Seeded Cooling Crystallization (Optimized for Purity)
Objective: To produce large, filterable crystals with >99.5% enantiomeric purity.
-
Charge: Load 400 mL of 50:50 EtOH:Water and 40g of crude N-Bz-L-Phg into the reactor.
-
Dissolution: Heat to T_diss + 5°C (approx 55°C) to ensure complete dissolution. Hold for 30 mins.
-
Clarification: If insoluble particulates are present, perform hot filtration and return to the reactor.
-
Cooling to Seeding Temp: Cool rapidly (1.0°C/min) to the middle of the Metastable Zone (approx 45°C).
-
Seeding: Add 0.5% w/w of pure, milled N-Bz-L-Phg seeds.
-
Critical Step: Hold temperature constant for 30-60 minutes to allow seeds to "heal" and prevent secondary nucleation.
-
-
Controlled Cooling: Initiate a cubic cooling profile:
-
Rate: Slow initially (0.1°C/min) to favor growth on seeds.
-
Rate: Increase to 0.5°C/min once surface area has increased (monitored by FBRM).
-
Target: Cool to 5°C.
-
-
Aging: Hold at 5°C for 2 hours to maximize yield and desaturate the mother liquor.
-
Filtration: Filter under vacuum. Wash cake with cold (0°C) water to remove residual ethanol and impurities.
Troubleshooting & Optimization Logic
| Issue | Root Cause | Corrective Action |
| Agglomeration | Supersaturation too high during nucleation; Oiling out. | Reduce cooling rate immediately after seeding. Check if T_seed is too close to T_nuc. |
| Broad PSD (Fines) | Secondary nucleation due to impeller shear or attrition. | Switch to hydrofoil impeller; reduce RPM; verify seed loading is sufficient (>0.5%). |
| Polymorph Shift | Solvent-mediated transformation (if hydrates exist). | Maintain consistent solvent ratio.[1] Avoid prolonged holding times in pure water if the anhydrous form is desired. |
| Low Yield | High solubility in mother liquor. | Add an anti-solvent (Water) step at the end of the cooling ramp to force precipitation. |
5.1 Polymorph Control Diagram (DOT)
Caption: Ostwald's Rule of Stages often applies to N-benzoyl derivatives. Slow cooling and seeding favor the stable thermodynamic form directly.
References
- Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. (Foundational text for MSZW and cooling profiles).
- Mullin, J. W. (2001). Crystallization. Elsevier.
-
PubChem. (n.d.).[2][3] this compound (Compound).[2] National Library of Medicine. Retrieved February 4, 2026, from [Link]
- Tung, H. H., et al. (2009). Crystallization of Organic Compounds: An Industrial Perspective. Wiley-AIChE. (Practical guide for scale-up and polymorph control).
-
Frawley, P. J., et al. (2012). "Application of Process Analytical Technology (PAT) to Crystallization Processes." Organic Process Research & Development. (Basis for FBRM/PVM protocols).[4]
Sources
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- 3. Benzoyl-L-phenylalanine | C16H15NO3 | CID 97370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]
Application Note: N-Benzoyl-L-Phenylglycine in Peptide Synthesis
This guide details the advanced application of N-Benzoyl-L-phenylglycine (Bz-L-Phg) in peptide synthesis. Unlike standard amino acid derivatives, Bz-L-Phg occupies a unique niche: it serves as a robust substrate for biocatalytic ligation , a challenging motif in chemical coupling due to racemization, and a functional building block in supramolecular materials .
From Enzymatic Ligation to Supramolecular Assembly
Executive Summary
This compound is a non-proteinogenic amino acid derivative featuring a phenylglycine (Phg) core protected by a benzoyl (Bz) group. It is critical in the synthesis of semi-synthetic antibiotics (β-lactams) and protease-resistant peptidomimetics. However, its use presents two distinct challenges:
-
High Racemization Risk: The
-proton of phenylglycine is exceptionally acidic due to the adjacent phenyl ring and carbonyl group, leading to rapid epimerization (L D) under standard basic coupling conditions. -
Steric/Electronic Specificity: The benzoyl group mimics the natural phenylacetyl substrate of Penicillin G Acylase (PGA), enabling kinetically controlled enzymatic synthesis that bypasses chemical racemization issues.
This guide provides validated protocols for both the enzymatic ligation (preventing racemization) and chemical coupling (managing racemization) of this unique building block.
Core Application I: Chemoenzymatic Peptide Ligation
Rationale: Chemical coupling of phenylglycine derivatives often yields <80% enantiomeric purity. Biocatalysis using Penicillin G Acylase (PGA) allows for the formation of the peptide bond under mild aqueous conditions with >99% stereochemical retention.
Mechanism: Kinetically Controlled Synthesis
PGA functions as a transferase. It activates the acyl donor (Bz-L-Phg ester) to form an acyl-enzyme intermediate. In the presence of a nucleophile (amine/peptide), the enzyme transfers the acyl group to the amine (synthesis) faster than to water (hydrolysis).
Figure 1: Kinetic mechanism of PGA-catalyzed ligation. Success depends on the ratio of Synthesis (kS) to Hydrolysis (kH).
Protocol 1: PGA-Catalyzed Coupling of Bz-L-Phg
Target: Synthesis of Bz-L-Phg-L-Xaa-OH (Dipeptide). Reagents:
-
Acyl Donor: this compound methyl ester (Bz-L-Phg-OMe). Note: The ester is required for kinetic synthesis; the free acid works only in thermodynamic (reverse hydrolysis) mode, which is slower.
-
Nucleophile: L-Amino acid amide or peptide (e.g., L-Phe-NH2).
-
Enzyme: Immobilized Penicillin G Acylase (e.g., from E. coli).[1]
-
Solvent: 0.1 M Phosphate buffer (pH 6.5–7.5).
Step-by-Step Procedure:
-
Substrate Preparation: Dissolve Bz-L-Phg-OMe (10 mM) and the nucleophile (30 mM, 3 equiv) in phosphate buffer.
-
Tip: If solubility is low, add up to 20% (v/v) methanol or DMSO. PGA tolerates organic cosolvents well.
-
-
Enzyme Addition: Add immobilized PGA (approx. 20–50 IU/mL reaction volume).
-
Reaction Monitoring: Incubate at 25°C with gentle shaking. Monitor by HPLC every 30 minutes.
-
Termination: Filter off the immobilized enzyme to stop the reaction immediately once peak yield (typically 60–80%) is observed.
-
Purification: Acidify filtrate to pH 2.0 to precipitate the product or extract with ethyl acetate.
Core Application II: Chemical Coupling & Racemization Control
Rationale: When enzymatic routes are not feasible (e.g., non-compatible nucleophiles), chemical coupling is necessary. The acidity of the Phg
The Racemization Danger Zone
Standard bases like DIPEA (Diisopropylethylamine) abstract the
Figure 2: Oxazolone-mediated racemization pathway triggered by strong bases.
Protocol 2: Low-Racemization Chemical Coupling
Objective: Couple Bz-L-Phg-OH to a resin-bound peptide or free amine with <2% epimerization.
Reagents:
-
Coupling Reagent: DMTMM-BF4 (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium tetrafluoroborate) OR DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one).
-
Why? These reagents do not require pre-activation with base.
-
-
Base: TMP (2,4,6-Trimethylpyridine/Collidine).
-
Why? TMP is a weaker, sterically hindered base (pKa ~7.4) that is insufficient to deprotonate the
-carbon of Phg but sufficient to drive the coupling. Avoid DIPEA.
-
-
Solvent: DMF or NMP (anhydrous).
Step-by-Step Procedure:
-
Activation: Dissolve Bz-L-Phg-OH (1.0 equiv) and DMTMM-BF4 (1.1 equiv) in DMF.
-
Base Addition: Add TMP (2.0 equiv). Do not use excess base.
-
Coupling: Immediately add the amine component (1.0 equiv).
-
Incubation: Stir at 0°C for 1 hour , then warm to room temperature for 2-4 hours.
-
Note: Lower temperatures suppress proton abstraction more than they suppress nucleophilic attack.
-
-
Workup: Wash with 1N HCl (to remove TMP) and NaHCO3.
-
Validation: Analyze stereopurity using a Chiralpak AD-H column or C18 HPLC (diastereomers of Phg peptides often separate on standard C18).
Core Application III: Supramolecular Self-Assembly
Rationale: this compound possesses a high aromatic density (Benzoyl + Phenyl side chain). This enables strong
Protocol 3: pH-Triggered Hydrogelation
Target: Create a supramolecular hydrogel using Bz-L-Phg-L-Phg-OH (Diphenylglycine analog).
-
Dissolution: Dissolve the peptide (Bz-L-Phg-L-Phg-OH) in 0.1 M NaOH (pH > 10) at a concentration of 10 mg/mL. The solution should be clear (electrostatic repulsion prevents assembly).
-
Trigger: Slowly add GdL (Glucono-
-lactone) or dropwise HCl to lower the pH to < 5.0. -
Assembly: As the carboxyl group protonates, charge repulsion is lost. The hydrophobic effect and
- stacking drive the formation of nanofibers. -
Observation: The solution will turn opaque and eventually form a self-supporting gel.
Summary of Experimental Parameters
| Parameter | Enzymatic Route (PGA) | Chemical Route (Standard) | Chemical Route (Optimized) |
| Primary Risk | Hydrolysis of product | High Racemization (>20%) | Low Racemization (<2%) |
| Acyl Donor | Bz-L-Phg-OMe (Ester) | Bz-L-Phg-OH (Acid) | Bz-L-Phg-OH (Acid) |
| Activator | Penicillin G Acylase | HATU / DIPEA | DMTMM-BF4 / TMP |
| Temperature | 25°C - 37°C | Room Temp | 0°C |
| Solvent | Phosphate Buffer (aq) | DMF | DMF/DCM |
| Yield | 60-80% (Kinetic limit) | >90% | 80-90% |
References
-
PGA Specificity & Kinetics
-
Racemization Control in Phg
-
Enzymatic Peptide Synthesis Review
- Title: Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase.
- Source: Frontiers in Bioengineering and Biotechnology.
-
URL:[Link]
-
Self-Assembly of Aromatic Peptides
- Title: Thermodynamics of Polypeptide Supramolecular Assembly in the Short-Chain Limit.
- Source: NIH / PubMed Central.
-
URL:[Link]
-
DMTMM Coupling Reagent
Sources
- 1. Engineering the Substrate Specificity of a Thermophilic Penicillin Acylase from Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substrate specificity of penicillin acylase from Streptomyces lavendulae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nottingham.ac.uk [nottingham.ac.uk]
- 4. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: N-Benzoyl-L-phenylglycine Purification
Ticket ID: #BPG-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely accessing this guide because your crude N-Benzoyl-L-phenylglycine (CAS: 7352-07-0) exhibits low melting points (below 195°C), contains persistent benzoic acid impurities, or shows signs of racemization (loss of optical rotation).
This compound presents a specific purification challenge: the phenylglycine backbone is uniquely susceptible to racemization via azlactone formation under basic conditions, while the benzoyl group introduces significant lipophilicity, complicating standard aqueous workups.
This guide prioritizes chiral integrity and impurity rejection over simple yield maximization.
Module 1: Initial Assessment (Triage)
Before initiating a purification protocol, characterize your crude material to select the correct workflow.
| Parameter | Specification (High Purity) | Troubleshooting Indicator |
| Appearance | White crystalline powder | Off-white/yellow (indicates oxidation or occlusion) |
| Melting Point | 198°C – 200°C [1] | < 190°C: Significant Benzoic Acid contamination.< 180°C: Wet solvent or significant racemization. |
| Solubility | Soluble in Ethanol, dilute Base.Insoluble in Hexane, Water (Acid form). | Dissolves in Hexane: High Benzoic Acid content. |
| TLC | Single spot ( | Smearing or double spots (Benzoic Acid |
Module 2: The Schotten-Baumann Workup (Critical Control)
User Question: "My yield is good, but the optical rotation is lower than reported. What happened?"
Root Cause: Racemization.
Unlike phenylalanine, the
Protocol: Low-Temperature Acidification
Standard Schotten-Baumann protocols must be modified for Phenylglycine derivatives.
-
Temperature Control: Cool the reaction mixture to 0–5°C before any acidification. Never acidify at room temperature.
-
The "Slow-Drop" Technique: Add 1M HCl dropwise with vigorous stirring.
-
The pH Trap:
-
Stop at pH 2-3. Do not go to pH 0. Extremely acidic conditions can promote hydrolysis or acid-catalyzed racemization over long periods.
-
Why? this compound precipitates efficiently at pH 2-3. Going lower increases salt contamination without improving yield.
-
Module 3: Removing Benzoic Acid (The Major Impurity)
User Question: "I see a persistent impurity in NMR/TLC that matches Benzoic Acid. Recrystallization isn't removing it."
Root Cause: Benzoic acid has a similar solubility profile to your product in many polar solvents. Co-crystallization is common.
Solution A: The Hexane Trituration (Recommended)
This method exploits the fact that Benzoic Acid is soluble in non-polar solvents, while this compound is not.
-
Dry the Crude: Ensure your crude solid is completely dry. Water interferes with this step.
-
Slurry: Suspend the crude solid in warm Hexane (40°C) or Diethyl Ether (RT) . Use approx. 10 mL solvent per gram of solid.
-
Agitate: Stir vigorously for 30 minutes. The Benzoic acid will dissolve; the product will remain a solid.
-
Filter: Filter the suspension.
-
Filtrate: Contains Benzoic Acid (discard).
-
Filter Cake: Purified this compound.
-
-
Wash: Wash the cake once with fresh cold hexane.
Solution B: The Bicarbonate Wash (Liquid-Liquid)
If the product is still in solution (organic layer):
-
Dissolve crude in Ethyl Acetate.
-
Wash with Saturated Sodium Bicarbonate (NaHCO₃) .
-
Note: Both product and impurity are acids. However, if you perform a rapid wash with dilute bicarbonate, Benzoic acid (pKa 4.2) often extracts slightly faster than the bulky N-Benzoyl amide, but this is less reliable than Trituration.
-
Better Approach: If you must use extraction, extract both into the basic aqueous layer, wash the aqueous layer with DCM (removes neutral organics), then acidify carefully (see Module 2).
-
Module 4: Recrystallization (The Final Polish)
User Question: "The product is oiling out during recrystallization."
Root Cause: The solvent polarity is too low, or the concentration is too high.
Protocol: Ethanol/Water Displacement
This is the standard method for N-benzoyl amino acids [3].
-
Dissolution: Dissolve the solid in the minimum amount of boiling Ethanol (95%) .
-
Tip: If the solution is colored, treat with activated charcoal for 5 mins, then filter hot.
-
-
Displacement: While keeping the solution hot (but not boiling), slowly add warm water (50-60°C) dropwise.
-
The Cloud Point: Stop adding water the moment a faint, persistent turbidity (cloudiness) appears.
-
Clear: Add one drop of Ethanol to make the solution clear again.
-
Crystallization: Allow the flask to cool to room temperature undisturbed. Then move to 4°C.
-
Warning: Rapid cooling precipitates amorphous powder (trapping impurities). Slow cooling yields needles.
-
Visual Troubleshooting Guides
Workflow 1: Purification Decision Tree
Figure 1: Decision matrix for selecting the appropriate purification method based on initial analysis.
Workflow 2: The Racemization Risk (Azlactone Mechanism)
Figure 2: Mechanism of racemization. The benzylic proton allows cyclization to the achiral azlactone under basic/thermal stress.
References
-
ChemicalBook. (2023).[1] this compound Properties and Melting Point Data. Retrieved from
-
Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Tetrahedron Letters. (Discusses the sensitivity of the phenylglycine alpha-proton). Retrieved from
- Vogel, A.I.Vogel's Textbook of Practical Organic Chemistry.
Sources
Technical Support Center: N-Benzoyl-L-phenylglycine Synthesis
Topic: Troubleshooting Common Side Reactions in Schotten-Baumann Synthesis
Executive Summary
The synthesis of N-Benzoyl-L-phenylglycine via the Schotten-Baumann reaction is a standard protocol, yet it is fraught with specific pitfalls due to the unique electronic properties of L-phenylglycine. Unlike aliphatic amino acids (e.g., alanine), the
This guide addresses the three critical failure modes: Racemization (Loss of Chirality) , Hydrolysis (Yield Loss) , and O-Acylation (Impurity Formation) .
Critical Failure Mode: Racemization
Symptom: Product has correct melting point but low optical rotation (
The Mechanism of Failure
In the presence of excess base or activated carboxylates, the N-benzoyl amide nitrogen attacks the carbonyl carbon of the amino acid, cyclizing to form an oxazolone (azlactone) . The
Troubleshooting Guide
| Variable | Recommendation | Scientific Rationale |
| pH Control | Maintain pH 8.0 – 9.0 . | pH > 10 accelerates proton abstraction from the |
| Temperature | Keep strictly at 0–5°C . | Higher temperatures provide the activation energy required for the cyclization to the oxazolone state. |
| Base Addition | Simultaneous addition. | Do not dump base. Co-add base and benzoyl chloride to neutralize HCl as it forms, preventing local pH spikes. |
Pathway Visualization
Figure 1: The "Danger Zone" of racemization. Note that the oxazolone pathway is reversible but leads to permanent loss of chirality.
Yield Loss: Benzoyl Chloride Hydrolysis
Symptom: High consumption of benzoyl chloride; final product contaminated with benzoic acid.
Root Cause: Competitive nucleophilic attack by water (
The Competition
The reaction creates a "race" between the amine group of phenylglycine and the water solvent for the benzoyl chloride. While amines are generally better nucleophiles, the concentration of water is massive (55 M).
Reaction Kinetics Comparison:
| Nucleophile | Product | Rate Dependence |
|---|
| Amine (
Troubleshooting Guide
-
Reagent Stoichiometry: Use a 1.1 to 1.2 molar equivalent of benzoyl chloride. Do not use large excesses (e.g., 2.0 eq), as this simply generates more benzoic acid impurity that becomes difficult to separate.
-
Solvent System: Use a biphasic system (Water/THF or Water/DCM) if solubility allows, or strictly control the aqueous addition rate. The Schotten-Baumann standard is aqueous, but keeping the benzoyl chloride as a separate phase (dropwise addition) limits its exposure to water.
Impurity Profile: O-Acylation (Mixed Anhydrides)
Symptom: Product is an oil or sticky solid; IR spectrum shows split carbonyl peaks (anhydride region 1800-1830 cm⁻¹).
Root Cause: Reaction of the carboxylate group (
Mechanism
If the amine is not nucleophilic enough (or if the pH is too high), the carboxylate oxygen attacks the benzoyl chloride, forming a Mixed Anhydride .
Resolution: Fortunately, mixed anhydrides are unstable in aqueous base.
-
The Fix: Continue stirring for 30 minutes after reagent addition is complete. This "aging" step allows the unstable mixed anhydrides to hydrolyze back to the desired N-benzoyl product and benzoic acid.
Validated Experimental Protocol
This protocol is designed to minimize racemization while maximizing yield.
Reagents:
-
L-Phenylglycine (10 mmol)
-
10% NaOH solution (Cold)
-
Benzoyl Chloride (11 mmol)
-
Solvent: Water (or 1:1 Water/Acetone for solubility)
Step-by-Step Workflow:
-
Dissolution: Dissolve L-phenylglycine in 10% NaOH (approx. 2.2 eq). Check that pH is ~10 initially to ensure full solubility.
-
Cooling: Cool the solution to 0–2°C in an ice-salt bath. Critical for optical purity.
-
Simultaneous Addition (The "Schotten-Baumann" Technique):
-
Add Benzoyl chloride dropwise over 20-30 minutes.
-
Simultaneously add cold NaOH dropwise to maintain pH between 8.0 and 9.0 .
-
Note: Use a pH meter or narrow-range pH paper. Do not rely on phenolphthalein (turnover is too high, pH ~10).
-
-
Aging: Remove ice bath and stir at room temperature for 30 minutes. (Hydrolyzes anhydrides).
-
Acidification: Cool back to 0°C. Slowly acidify with 1M HCl to pH 2-3.
-
Observation: A thick white precipitate forms (Product + Benzoic Acid).
-
-
Purification (The "Benzoic Wash"):
-
Wash 1: Cold water (removes salts).
-
Wash 2: Small volume of Carbon Tetrachloride (
) or Toluene . -
Why? this compound is insoluble in non-polar solvents; Benzoic acid is soluble. This selectively removes the side product.
-
Recrystallization: From Ethanol/Water (if needed).
FAQ: User Queries
Q: My product yield is >100%. What happened? A: You likely have significant Benzoic Acid contamination. The hydrolysis of excess benzoyl chloride produces benzoic acid, which co-precipitates with your product upon acidification. Perform the toluene or ether wash described in Step 6.
Q: Can I use Pyridine instead of NaOH? A: Yes, this is the "modified" Schotten-Baumann. Pyridine acts as both solvent and base. However, pyridine is harder to remove and can actually promote racemization via the acyl-pyridinium intermediate if the temperature isn't controlled. For L-phenylglycine, aqueous NaOH at 0°C is safer for chirality.
Q: Why is my optical rotation lower than the literature value? A: You likely racemized the product. Check your pH history. Did it spike above 11? Did the temperature rise above 5°C during the exothermic addition of benzoyl chloride? Phenylglycine is extremely sensitive to these factors.
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Schotten-Baumann protocols).[2][4]
- Greenstein, J. P., & Winitz, M.Chemistry of the Amino Acids, Vol. 2. John Wiley & Sons, 1961.
- Jones, J.Amino Acid and Peptide Synthesis. Oxford Chemistry Primers, 2002.
-
Organic Syntheses. "Benzoylation of Amino Acids." . (Verified protocol for analogous chemistry).
Sources
Technical Support Center: N-Benzoyl-L-phenylglycine (N-Bz-Phg) Stability Guide
Topic: Stability Issues of N-Benzoyl-L-phenylglycine under Acidic Conditions Role: Senior Application Scientist Format: Technical Support Center Guide (Q&A / Troubleshooting)
Welcome to the Advanced Application Support Center. This guide addresses the specific stability challenges associated with This compound (N-Bz-Phg) in acidic environments. Unlike aliphatic amino acid derivatives, phenylglycine derivatives possess a unique electronic structure that makes them exceptionally prone to stereochemical degradation.[1]
This document is designed for researchers observing unexpected loss of optical purity, yield degradation, or impurity formation during acidic workups or reaction steps.[1]
Executive Summary: The Phenylglycine Vulnerability
The stability of this compound is governed by the benzylic hydrogen at the
Key Risks in Acid:
-
Rapid Racemization: Via oxazolinium ion intermediates.
-
Amide Hydrolysis: Cleavage to Benzoic Acid and Phenylglycine.
-
Precipitation: Sudden solubility changes leading to occlusion of impurities.
Part 1: The Mechanism of Failure (Root Cause Analysis)
To troubleshoot effectively, you must understand why the molecule fails.[1] In acidic media, the carbonyl oxygen of the benzoyl group acts as an internal nucleophile.
Pathway Diagram: Acid-Catalyzed Racemization & Hydrolysis
Figure 1: The oxazolinium pathway (red nodes) is the primary driver of racemization in N-benzoyl amino acids under acidic/dehydrating conditions.[1]
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Loss of Optical Rotation (Racemization)
Q: I performed an acidic workup (pH 2) and my specific rotation dropped by 40%. The H-NMR looks clean. What happened?
A: You likely triggered acid-catalyzed racemization via the oxazolinium mechanism . Unlike standard peptides, N-benzoyl-phenylglycine can racemize without removing the protecting group.
-
The Mechanism: In strong acid (especially non-aqueous acids like TFA/DCM or during concentration of acidic aqueous solutions), the amide carbonyl attacks the carboxylic acid carbon. This forms a cationic oxazolinium species. The
-proton on this ring is highly acidic ( drops significantly) due to the resonance stabilization from the phenyl ring. -
The Trap: This process is reversible. The ring opens back up to the amide, but the chirality is lost. Since the molecular weight doesn't change, your standard H-NMR remains identical.
-
Corrective Action:
-
Avoid Heat: Never heat acidic solutions of N-Bz-Phg.
-
Minimize Time: Perform acid acidification at
and extract immediately. -
Solvent Choice: Avoid anhydrous acids (like neat TFA). Water suppresses the oxazolinium formation by favoring the open hydrated form, although it eventually leads to hydrolysis.
-
Issue 2: Appearance of Unknown Impurities
Q: I see two new peaks in my Reverse-Phase HPLC. One elutes early, one elutes late. What are they?
A: These are likely Hydrolysis Products . While N-benzoyl amides are generally stable, the "unexpected hydrolytic instability" of N-acyl amino acids is well-documented when electron-withdrawing groups are present.
-
Peak 1 (Early Eluting): L-Phenylglycine (or DL-Phenylglycine). Being a free amino acid (zwitterion), it is very polar and will elute near the void volume on a standard C18 column.
-
Peak 2 (Late Eluting): Benzoic Acid. This is the cleavage byproduct.
-
Verification: Inject a standard of Benzoic Acid. If the retention times match, you have confirmed amide bond cleavage.[1]
-
Cause: Prolonged exposure to dilute mineral acids (HCl, H2SO4) at room temperature or higher.[1]
Issue 3: Solubility & Precipitation
Q: Upon adding 1M HCl to my reaction mixture, a white solid crashed out. Is this my product?
A: Yes, this is expected and actually beneficial .[1] this compound is hydrophobic. The carboxylate salt (at pH > 7) is soluble, but the free acid (pH < 3) is insoluble in water.
-
The Benefit: Rapid precipitation effectively "freezes" the chemical state. The solid form is much more resistant to hydrolysis and racemization than the solution state.
-
The Risk: If you leave it as a suspension in strong acid for hours, surface hydrolysis will occur.[1]
-
Protocol: Filter the precipitate immediately, wash with cold dilute acid (0.1 M), then water, and dry under vacuum.[1] Do not let it sit in the mother liquor.
Part 3: Validated Analytical Protocols
To confirm stability, you cannot rely on simple NMR or polarimetry alone.[1] You must use Chiral HPLC.[2]
Protocol A: Chiral Purity Determination (HPLC)
Use this method to detect racemization (D-isomer).
| Parameter | Condition |
| Column | Crownpak CR(+) (Daicel) or Chiralcel OD-H |
| Why this column? | Crown ether columns (CR+) are excellent for free amino acids/zwitterions. Polysaccharide columns (OD-H) work well for N-protected species like N-Bz-Phg. |
| Mobile Phase (OD-H) | Hexane : Isopropanol : TFA (90 : 10 : 0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Benzoyl group has strong absorption) |
| Temperature | |
| Expected Result | L-Isomer elutes first (typically); D-Isomer is the impurity. |
Protocol B: Chemical Stability Monitoring (Achiral HPLC)
Use this method to detect hydrolysis (Benzoic acid).[1]
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV @ 230 nm and 254 nm |
| Key Markers | Phenylglycine: |
Part 4: References & Authoritative Grounding
-
Mechanism of Racemization: The formation of oxazolinium/oxazolone intermediates in N-acyl amino acids is the definitive pathway for racemization in acid.
-
Hydrolytic Instability: N-Benzoyl derivatives can undergo facile amide cleavage under acidic conditions, influenced by the electronic nature of the benzoyl group.
-
Chiral Separation: Crown ether and polysaccharide stationary phases are industry standards for phenylglycine derivatives.
-
Source: Hyun, M. H. et al. "Liquid chromatographic resolution of N-acyl-alpha-amino acids." Journal of Chromatography A, 2002.[1]
-
-
Phenylglycine Specificity: The benzylic position makes Phg uniquely sensitive compared to Ala/Leu.
Disclaimer: This guide is for research purposes. Always verify results with your specific sample matrix.
Sources
Technical Guide: Purification & Impurity Removal for N-Benzoyl-L-phenylglycine
The following technical guide is designed for researchers and process chemists working with N-Benzoyl-L-phenylglycine (N-Bz-L-Phg) . It prioritizes the removal of specific impurities inherent to the Schotten-Baumann synthesis pathway, with a critical focus on maintaining enantiomeric excess (
Document ID: TS-NBP-001 Applicable Compounds: this compound (CAS: 7352-07-0) Primary Synthesis Route: Schotten-Baumann Reaction (L-Phenylglycine + Benzoyl Chloride)
Impurity Profile Analysis
Before initiating purification, you must identify the nature of your contaminants. The synthesis method dictates the impurity profile.
| Impurity Type | Specific Compound | Origin | Solubility Characteristic (vs. Product) |
| Primary Organic | Benzoic Acid | Hydrolysis of Benzoyl Chloride | High solubility in Et2O/DCM; Moderate in Cold Water. |
| Starting Material | L-Phenylglycine | Unreacted reagent | Soluble in Acid/Base; Insoluble in non-polar organics. |
| Chiral Impurity | N-Benzoyl-D-phenylglycine | Base-catalyzed racemization | Identical solubility; requires chiral HPLC/polarimetry to detect. |
| Inorganic | NaCl / Na2CO3 | Neutralization by-products | Highly soluble in water; Insoluble in Ethanol. |
| Chromophore | Oxidized Phenolics | Trace oxidation | Variable; often adsorbed by activated carbon. |
Critical Troubleshooting Modules
Module A: The "Benzoic Acid" Problem
Symptom: The product has a depressed melting point (below 195°C) and a distinct acrid smell. Mechanism: Benzoyl chloride is moisture-sensitive. Even trace water in the reaction solvent hydrolyzes it to benzoic acid. Because both the product and benzoic acid are carboxylic acids, simple acid-base extraction often fails to separate them cleanly.
The Solution: Solubility-Driven Recrystallization Benzoic acid is significantly more soluble in cold water (2.9 g/L at 20°C) and cold ethanol than this compound. We exploit this "solubility gap."
-
Protocol: Use a Binary Solvent System (Ethanol/Water) .
-
Dissolve crude solid in the minimum amount of boiling Ethanol (95%).
-
Slowly add boiling Water until the solution becomes slightly turbid.
-
Add a few drops of Ethanol to clear the turbidity.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Result: N-Bz-L-Phg crystallizes out; Benzoic acid remains in the mother liquor.
-
Module B: Preventing Racemization (Chiral Integrity)
Symptom: Product is chemically pure (clean NMR) but shows low optical rotation (
-
Risk Factor: High pH (>10) and Heat (>20°C) during synthesis or purification will cause the L-isomer to flip to the D-isomer via an enolate intermediate.
-
Corrective Action:
-
During Synthesis: Maintain temperature at 0–5°C strictly. Do not exceed pH 9.0 during the addition of benzoyl chloride.
-
During Purification: Avoid boiling in basic solutions. If reprecipitation from base is necessary, keep the solution cold and acidify rapidly.
-
Step-by-Step Purification Protocol
Objective: Isolate >98% pure this compound with <0.5% Benzoic acid.
Phase 1: Crude Work-Up (Removal of Salts & Unreacted Amine)
-
Acidification: Pour the reaction mixture into a mixture of crushed ice and concentrated HCl (adjust to pH 1-2).
-
Why: Precipitates the N-Bz-L-Phg and Benzoic acid; keeps unreacted L-phenylglycine in solution (as the hydrochloride salt).
-
-
Filtration: Filter the white precipitate.[1] Wash with cold dilute HCl (0.1 M) followed by cold water .
-
Why: Removes trapped inorganic salts and unreacted amine.
-
Phase 2: Recrystallization (Removal of Benzoic Acid)
-
Dissolution: Transfer the damp crude solid to an Erlenmeyer flask. Add Ethanol (95%) (approx. 5-7 mL per gram of crude). Heat to boiling on a steam bath/hot plate.
-
Note: If the solution is colored, add Activated Charcoal (1% w/w), boil for 2 mins, and filter hot through Celite.
-
-
Precipitation: While boiling, slowly add Hot Water until a faint, persistent cloudiness appears.
-
Clarification: Add hot Ethanol dropwise until the solution is just clear again.
-
Crystallization: Remove from heat. Cover the flask with foil (loose) and let it stand undisturbed at room temperature for 2 hours. Then move to a refrigerator (4°C) for 4 hours.
-
Critical: Rapid cooling traps benzoic acid inside the crystal lattice. Slow cooling excludes it.
-
-
Isolation: Filter the crystals using vacuum filtration.
-
Wash: Wash the filter cake with a small volume of cold Ethanol/Water (1:1) mixture.
-
Warning: Do not use pure ethanol for washing; it will dissolve your product.
-
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Visual Workflow & Logic
The following diagram illustrates the purification logic, highlighting where specific impurities are rejected.
Caption: Logical flow for the separation of this compound from ionic and organic impurities.
Troubleshooting FAQ
Q: My product is oiling out instead of crystallizing. What happened? A: This usually indicates the Ethanol:Water ratio is incorrect (too much water) or the solution is too hot.
-
Fix: Reheat the mixture to dissolve the oil. Add a small amount of Ethanol until the oil dissolves completely into the bulk phase. Allow it to cool much more slowly. Scratching the glass with a rod can induce nucleation.
Q: The melting point is sharp (199°C), but the optical rotation is low. Can I fix this? A: No. If the optical rotation is low, you have racemized the product (created the D-isomer). Recrystallization is poor at separating enantiomers (unless you use a chiral resolving agent, which N-Bz-L-Phg is often used as, but not for itself).
-
Fix: You must restart the synthesis, ensuring the temperature never exceeds 5°C during the addition of the base and acid chloride.
Q: I still smell benzoic acid after one recrystallization. A: Benzoic acid can occlude (get trapped) inside crystals.
-
Fix: Perform a "trituration" wash.[2] Suspend your dry solid in a small amount of Dichloromethane (DCM) or Diethyl Ether . Stir for 10 minutes and filter. N-Bz-L-Phg is sparingly soluble in these non-polar solvents, while Benzoic acid is highly soluble. Note: This will lower your yield slightly but drastically improve purity.
References
-
Schotten-Baumann Reaction Conditions & Mechanisms. Wikipedia. Available at: [Link][3]
-
Solubility Data for Benzoic Acid vs. Amino Acid Derivatives. National Institute of Standards and Technology (NIST). Available at: [Link]
-
Purification of N-Benzoyl-L-phenylalanine (Analogous Protocol). SciELO - Journal of the Mexican Chemical Society. Available at: [Link]
Sources
challenges in the scale-up of N-Benzoyl-L-phenylglycine production
Technical Support Center: Scale-Up of N-Benzoyl-L-phenylglycine Production
Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting & Optimization Guide for Schotten-Baumann Acylation of L-Phenylglycine
Executive Summary: The Benzylic Challenge
Welcome to the technical support hub. You are likely here because your scale-up of this compound is facing one of three critical failures: yield loss (due to hydrolysis), purity failure (due to benzoic acid occlusion), or the most insidious issue—racemization .
Unlike standard aliphatic amino acids (e.g., Alanine, Leucine), L-Phenylglycine possesses a benzylic
This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic wars occurring in your reactor.
Module 1: Reaction Kinetics & Thermodynamics
The Core Conflict: The Schotten-Baumann reaction relies on a biphasic competition. You are racing the nucleophilic attack of the amine (L-phenylglycine) against the hydrolysis of benzoyl chloride by the aqueous base.
Critical Control Points (CCP)
| Parameter | Recommended Range | Scientific Rationale |
| Temperature | Suppresses Hydrolysis: The activation energy for hydrolysis is higher than for amidation. Low temp favors the kinetic product (amide) over the thermodynamic sink (benzoic acid). | |
| pH Maintenance | The "Goldilocks" Zone: • pH < 8: The amine is protonated ( | |
| Addition Rate | Slow/Dropwise | Exotherm Management: The reaction is highly exothermic. Rapid addition spikes local temperature, instantly favoring hydrolysis. |
Troubleshooting Guide: Reaction Phase
Q: My yield is consistently below 70%, despite using excess benzoyl chloride. A: You are likely suffering from "pH drift." As the reaction proceeds, HCl is generated, neutralizing your base. If the pH drops below 8.0, the L-phenylglycine becomes protonated and inert.
-
Fix: Implement a pH-stat loop or simultaneous addition of NaOH to maintain pH 9.0
0.2. Do not dump all the base in at the start; this causes high initial pH (racemization risk) and low final pH (stalled reaction).
Q: The reaction mixture turned into a solid, unstirrable paste. A: This is "Oiling Out" followed by rapid solidification. The sodium salt of this compound has limited solubility in cold brine (the NaCl byproduct).
-
Fix: Increase the water volume by 20% or add a small amount of a co-solvent like THF or Acetone (5-10% v/v) to maintain solubility of the intermediate salt. Note: Acetone can react with strong base, so keep temperature low.
Module 2: Stereochemical Integrity (The "L" Factor)
The Invisible Threat:
Racemization in this synthesis often occurs via the Azlactone (Oxazolone) Mechanism . Under basic conditions, the amide nitrogen can attack the carbonyl, kicking out the oxygen to form a cyclic intermediate. This ring allows the
Visualization: The Racemization Pathway
Caption: Figure 1. The base-catalyzed racemization pathway via azlactone formation, accelerated by the acidic benzylic proton of phenylglycine.
Troubleshooting Guide: Stereochemistry
Q: My optical rotation is lower than the literature value (
-
Fix:
-
Reduce Base Strength: Switch from 5M NaOH to 2M NaOH to avoid "hot spots" of high basicity.
-
Temperature Discipline: Never allow the reaction to exceed 5°C.
-
Quench Quickly: Do not let the reaction stir in base for hours after completion. Acidify immediately.
-
Module 3: Work-up & Isolation
The Final Hurdle: The product is isolated by acidification. The main impurity is Benzoic Acid (from hydrolyzed benzoyl chloride). Since both are carboxylic acids, they precipitate in similar pH ranges.
Experimental Protocol: Selective Crystallization
-
Clarification: Filter the alkaline reaction mixture before acidification to remove mechanical impurities.
-
Dilution: Dilute the filtrate with water. Benzoic acid is more soluble in water than this compound.
-
Controlled Acidification (The Critical Step):
-
Slowly add 6M HCl.
-
Stop at pH 3.5 - 4.0.
-
Why?this compound (pKa ~3.5) will precipitate first. Benzoic acid (pKa 4.2) will largely remain in solution as the benzoate anion at this pH.
-
-
Filtration: Filter the white solid immediately.
-
Washing: Wash the cake with Toluene or Warm Water (40°C) . Benzoic acid is highly soluble in toluene; the product is not.
Visualization: The Isolation Workflow
Caption: Figure 2.[1] Downstream processing workflow emphasizing pH-controlled selective precipitation to separate the product from benzoic acid impurities.
References
-
Schotten, C. (1884).[2][3] "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. Link (Foundational Schotten-Baumann chemistry).
- Benoiton, N. L. (1983). "Oxazolone (Azlactone) Formation and Racemization." Chemistry of Peptide Synthesis, CRC Press.
- Greene, T. W., & Wuts, P. G. M. (2007). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Protocols for benzoyl protection and stability).
-
Ingersoll, A. W., & Babcock, S. H. (1932). "Hippuric Acid." Organic Syntheses, Coll. Vol. 2, p.328. Link (Analogous standard procedure for N-benzoylation of glycine).
-
Search Result 1.14: "Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis." Luxembourg Bio Technologies. Link (Confirming the high susceptibility of phenylglycine to base-catalyzed racemization).
Sources
avoiding racemization during N-Benzoyl-L-phenylglycine synthesis
A Guide to Preserving Chiral Integrity and Troubleshooting Racemization
Welcome to the Technical Support Center for N-Benzoyl-L-phenylglycine synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the critical challenge of avoiding racemization during this synthetic procedure. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: The Chirality Challenge
This compound is a valuable chiral building block in organic synthesis. Its utility is intrinsically linked to its stereochemical purity. The biological activity of downstream compounds often depends on a specific enantiomer, making the preservation of the L-configuration during synthesis a paramount concern.[1] Racemization—the conversion of an enantiomerically pure sample into a mixture of both L- and D-enantiomers—is a common and significant pitfall in the N-acylation of amino acids.[2][3] This guide will provide a comprehensive framework for understanding, controlling, and troubleshooting racemization in this specific context.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in this compound synthesis?
A: Racemization is the process by which a chiral molecule, such as L-phenylglycine, loses its single stereochemical configuration, resulting in a 1:1 mixture of both enantiomers (a racemate). The biological properties of a chiral molecule are dictated by its three-dimensional structure. The presence of the unwanted D-enantiomer can lead to reduced therapeutic efficacy, altered pharmacological profiles, and potentially unforeseen toxicological effects.[2] Therefore, maintaining high enantiomeric excess (e.e.) is essential for the synthesis of active pharmaceutical ingredients and other specialized chemicals.
Q2: What is the primary chemical mechanism responsible for racemization during the benzoylation of L-phenylglycine?
A: The most prevalent mechanism for racemization during the N-acylation of amino acids is through the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate.[2] Under basic conditions, the nitrogen of the N-benzoyl derivative can attack the activated carboxyl group, forming a planar, achiral oxazolone ring. The proton at the α-carbon (the stereocenter) becomes highly acidic and can be easily removed by a base. Subsequent, non-stereospecific reprotonation of the resulting enolate leads to a mixture of L- and D-isomers, thus causing racemization.[3]
Q3: Which reaction parameters are the most critical for preventing racemization?
A: The most critical parameters to control are:
-
Temperature: Higher temperatures significantly accelerate the rate of both oxazolone formation and enolization, leading to increased racemization.[2]
-
Base: The type of base, its concentration, and stoichiometry are crucial. Strong bases and excess base can readily deprotonate the α-carbon of the oxazolone intermediate, promoting racemization.[3][4]
-
Reaction Time: Longer exposure to reaction conditions, even optimal ones, increases the opportunity for racemization to occur.
Q4: How can I reliably detect and quantify racemization in my final product?
A: Several analytical techniques can be used to determine the enantiomeric excess of your this compound:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. Using a chiral stationary phase allows for the separation and quantification of the L- and D-enantiomers.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral derivatizing agents or chiral shift reagents, it is possible to convert the enantiomers into diastereomers, which can be distinguished and quantified by ¹H NMR.[7]
-
Gas Chromatography (GC): Similar to HPLC, GC with a chiral column can be used to separate and quantify the enantiomers, often after derivatization to increase volatility.[6]
Troubleshooting Guide: Diagnosing and Solving Racemization Issues
This section addresses the common problem of observing low enantiomeric excess (e.e.) in your synthesized this compound.
| Problem | Potential Cause | Scientific Explanation & Recommended Solution |
| Significant loss of enantiomeric purity (low e.e.) in the final product. | Excessive Reaction Temperature | Explanation: The rate of racemization is highly temperature-dependent. Elevated temperatures provide the activation energy needed for the formation of the planar oxazolone intermediate and subsequent deprotonation of the α-carbon, which destroys the stereocenter.[2] Solution: Strictly control the reaction temperature. Perform the addition of benzoyl chloride and the subsequent reaction at a low temperature, ideally between 0°C and 5°C, using an ice bath. Allow the reaction to slowly warm to room temperature only if necessary and after the initial acylation is complete. |
| Inappropriate Base or Incorrect Stoichiometry | Explanation: The Schotten-Baumann reaction is base-catalyzed.[8] However, the base's primary roles are to neutralize the HCl byproduct and deprotonate the amine, not to deprotonate the α-carbon.[8] A strong base (like concentrated NaOH) or an excess of a milder base can increase the equilibrium concentration of the enolate form of the oxazolone, leading directly to racemization.[3][4] Solution: Use a mild inorganic base like sodium bicarbonate or a carefully controlled amount of dilute sodium hydroxide (e.g., 10% aqueous solution).[9] Use only a slight excess of the base (e.g., 1.1 to 1.2 equivalents) relative to the benzoyl chloride to ensure the neutralization of HCl without creating a harshly basic environment. | |
| Prolonged Reaction Time | Explanation: Racemization is a time-dependent process. Even under optimized conditions, the chiral product is in equilibrium, however small, with the oxazolone intermediate. The longer the reaction is allowed to proceed after the starting material is consumed, the more opportunity there is for the product to racemize. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the L-phenylglycine is fully consumed, proceed with the workup immediately. Avoid letting the reaction stir overnight if it is complete within a few hours. | |
| Choice of Solvent | Explanation: The polarity of the solvent can influence the stability of the charged intermediates and transition states involved in the racemization pathway.[2] While the classic Schotten-Baumann reaction uses a two-phase system (water and an organic solvent), the choice of the organic phase can have an impact.[10] Solution: For the Schotten-Baumann setup, a biphasic system with water and a non-polar organic solvent like diethyl ether or dichloromethane is standard and generally effective.[10] If using a single-phase system, less polar aprotic solvents may reduce racemization compared to highly polar options. |
Visualizing the Problem: Racemization Pathway and Troubleshooting
To better understand the chemical events and the decision-making process for troubleshooting, the following diagrams are provided.
Caption: Mechanism of racemization via oxazolone intermediate.
Caption: Troubleshooting workflow for racemization issues.
Recommended Protocol: Chirality-Preserving N-Benzoylation
This protocol utilizes modified Schotten-Baumann conditions, which are widely applied in organic synthesis for acylations, to minimize racemization.[10][11]
Materials and Reagents:
-
L-Phenylglycine
-
Benzoyl chloride
-
Sodium bicarbonate (NaHCO₃) or 10% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether (or Dichloromethane)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
Experimental Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve L-phenylglycine (1.0 eq) in a 10% aqueous solution of sodium bicarbonate (2.2 eq) at room temperature. Cool the flask in an ice bath to 0-5°C with vigorous stirring.
-
Reagent Addition: While maintaining the temperature at 0-5°C, add benzoyl chloride (1.05 eq) dropwise over 15-20 minutes. A white precipitate (the product) may begin to form.[9]
-
Reaction: Continue to stir the mixture vigorously in the ice bath for 1 hour.
-
Monitoring: Check for the completion of the reaction by TLC, ensuring the absence of the starting L-phenylglycine. The smell of benzoyl chloride should also dissipate.[9]
-
Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. If a large amount of solid is present, add more water to dissolve it.
-
Extraction: Wash the aqueous layer twice with diethyl ether to remove any unreacted benzoyl chloride or benzoic acid. Discard the organic layers.
-
Acidification: Cool the aqueous layer again in an ice bath and slowly acidify with 1 M HCl until the pH is approximately 2. This will precipitate the this compound product.
-
Isolation: Collect the white solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.
-
Drying: Dry the product under vacuum to a constant weight.
-
Analysis: Determine the yield and assess the enantiomeric excess using chiral HPLC.
Summary of Key Parameters:
| Parameter | Recommended Condition | Rationale for Avoiding Racemization |
| Temperature | 0 - 5 °C | Minimizes the rate of oxazolone formation and subsequent enolization. |
| Base | NaHCO₃ or dilute NaOH | A mild base neutralizes HCl without promoting α-proton abstraction. |
| Base Stoichiometry | ~2.2 eq (for NaHCO₃) | Ensures the reaction medium remains basic enough to react but not so basic as to cause racemization. |
| Addition Rate | Slow, dropwise | Maintains low temperature and prevents localized high concentrations of reagents. |
| Reaction Time | Monitor by TLC; work up upon completion | Avoids prolonged exposure of the product to basic conditions. |
References
-
Testbook. Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses . [Link]
-
Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure . (2023-08-23). [Link]
- Google Patents.
-
BYJU'S. Schotten Baumann Reaction . (2019-11-17). [Link]
-
SciELO México. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity . [Link]
- Google Patents. CN102491957A - Method for preparation, refining and detection of N-benzoyl piperazidine.
-
Frontiers. Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction . (2022-08-04). [Link]
-
Wikipedia. Schotten–Baumann reaction . [Link]
-
YouTube. Peptide racemization & Tautomerism: Advantage & difficulty & application of this idea for Ibuprofen. (2020-05-07). [Link]
-
YouTube. Lecture 16 Protecting groups and racemization of Amino Acids . (2021-03-12). [Link]
-
ResearchGate. Racemization in amino acids? . (2017-02-28). [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis . [Link]
-
PMC. A recent update on new synthetic chiral compounds with antileishmanial activity . (2022-08-10). [Link]
-
Journal of Chemical Education. Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment . [Link]
-
PMC. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity . [Link]
-
ResearchGate. (S)-1-Aminoindane: synthesis by chirality transfer using (R)-phenylglycine amide as chiral auxiliary . (2025-08-07). [Link]
-
PMC. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids . [Link]
-
PubMed. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary . [Link]
Sources
- 1. A recent update on new synthetic chiral compounds with antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Racemization-free synthesis of Nα-2-thiophenoyl-phenylalanine-2-morpholinoanilide enantiomers and their antimycobacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. byjus.com [byjus.com]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 11. testbook.com [testbook.com]
Validation & Comparative
Technical Guide: Analytical Characterization of N-Benzoyl-L-phenylglycine
Executive Summary
N-Benzoyl-L-phenylglycine (CAS: 7352-07-0) is a critical chiral intermediate used in the resolution of racemic amines and the synthesis of semi-synthetic penicillins. Its structural integrity hinges on the precise acylation of the
This guide provides a comparative analytical framework for researchers. Unlike standard datasheets, we focus on differential diagnosis —how to objectively distinguish the target product from its precursor (L-Phenylglycine ) and structural analogs (Hippuric Acid ) using FTIR and Mass Spectrometry.
Part 1: Structural Context & Comparative Baseline
To validate synthesis or purity, one must define the "competitors" in the spectral landscape.
| Compound | Structure Description | Key Analytical Challenge |
| This compound (Target) | Phenylglycine backbone with N-benzoyl protection.[1] Contains a free carboxylic acid and a secondary amide. | Distinguishing the amide carbonyl from the acid carbonyl. |
| L-Phenylglycine (Precursor) | Unprotected amino acid. Exists as a zwitterion (NH | Lack of amide peaks; presence of broad ammonium bands. |
| Hippuric Acid (Analog) | N-Benzoylglycine.[1][2] Lacks the | Almost identical functional groups; distinguished by fingerprint region and MS fragmentation. |
Part 2: FTIR Spectroscopic Analysis
FTIR is the superior method for monitoring the reaction progress (conversion of amine to amide) and determining solid-state polymorphism.
Experimental Protocol: Solid-State Transmission
-
Method: KBr Pellet (preferred for resolution) or Diamond ATR.
-
Preparation: Dry sample at 40°C under vacuum for 2 hours to eliminate moisture interference in the 3300–3500 cm
region. -
Resolution: 2 cm
, 32 scans.
Comparative Data: Diagnostic Peaks
The following table contrasts the target molecule with its precursor.[3] The disappearance of zwitterionic bands and the appearance of the Amide I/II doublet are the primary indicators of successful synthesis.
| Functional Group | L-Phenylglycine (Precursor) | This compound (Target) | Mechanistic Insight |
| N-H Stretch | 3100–2600 cm | 3300–3350 cm | Transition from ammonium salt to neutral secondary amide. |
| Carbonyl (Acid) | 1610–1550 cm | 1710–1730 cm | Loss of zwitterionic character restores the free acid carbonyl frequency. |
| Amide I | Absent | 1630–1650 cm | Diagnostic for the benzoyl-nitrogen bond formation. |
| Amide II | Absent | 1520–1550 cm | Confirms the secondary amide structure. |
| Aromatic Ring | ~700 & 750 cm | 690–710 cm | The target molecule contains two monosubstituted benzene rings (benzoyl + phenylglycine). |
Critical Note: If you observe a broad band at 2600–3000 cm
overlapping with the C-H stretch, your product may still contain unreacted L-phenylglycine or trapped solvent.
Part 3: Mass Spectrometry Profiling
While FTIR confirms functional groups, Mass Spectrometry (MS) provides the molecular specificity required to rule out side reactions (e.g., di-benzoylation).
Experimental Protocol: ESI-MS
-
Ionization: Electrospray Ionization (ESI), Positive and Negative modes.
-
Solvent: Methanol:Water (50:50) + 0.1% Formic Acid.
-
Direct Infusion: 5 µL/min.
Fragmentation Pathway & Data
Molecular Formula: C
| Ion Mode | m/z Observed | Identity | Interpretation |
| Positive (+) | 256.1 | [M+H] | Protonated molecular ion. |
| Positive (+) | 278.1 | [M+Na] | Sodium adduct (common in glass storage). |
| Positive (+) | 105.0 | [C | Benzoyl cation. The base peak in high-energy collision. Confirms the N-benzoyl group.[1][4][5][6] |
| Negative (-) | 254.1 | [M-H] | Deprotonated carboxylate. Preferred for quantification due to higher stability. |
| Negative (-) | 210.1 | [M-COOH] | Decarboxylation fragment. |
Visualizing the Fragmentation Logic
The following diagram illustrates the cleavage pathways that generate the diagnostic ions.
Figure 1: ESI-MS Positive Mode Fragmentation Pathway for this compound.
Part 4: Integrated Analytical Workflow
To ensure high-purity isolation (e.g., >98% for pharma applications), use this integrated decision tree. It combines the speed of FTIR with the specificity of MS.
Figure 2: Quality Control Decision Matrix for this compound Synthesis.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6950992, this compound. Retrieved from [Link]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds. (Standard reference for N-benzoyl amide I/II assignments and monosubstituted benzene ring overtones).
-
Matrix Science. Peptide Fragmentation Nomenclature. (Basis for b-ion/y-ion designation in amide fragmentation). Retrieved from [Link]
Sources
- 1. N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Benzoyl-L-phenylalanine | C16H15NO3 | CID 97370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. N-Benzoyl derivatives of amino acids and amino acid analogs as growth inhibitors in microbial antitumor screen - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Validation Guide: Elemental Analysis for N-Benzoyl-L-phenylglycine Purity Assessment
Introduction: The Criticality of Bulk Purity in Chiral Reagents
N-Benzoyl-L-phenylglycine (N-Bz-L-Phg) is a pivotal chiral building block and resolving agent used extensively in the pharmaceutical industry for enantiomeric resolution. Its efficacy in chiral separation is directly proportional to its chemical and optical purity. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting specific organic impurities, it often fails to account for inorganic contaminants, moisture, or solvates that depress the effective mass of the reagent.
Elemental Analysis (CHN Combustion) serves as the absolute method for validating the bulk composition of N-Bz-L-Phg. Unlike chromatographic methods which require reference standards, EA relies on the fundamental stoichiometry of the molecule. This guide provides a rigorous validation protocol, comparing EA against modern alternatives to establish a self-validating quality control system.
Theoretical Framework & Benchmarks
To validate purity, we must first establish the theoretical baseline. This compound has the molecular formula
Table 1: Theoretical Elemental Composition
| Element | Count | Atomic Mass (avg) | Total Mass Contribution | Theoretical % (w/w) | Acceptance Range ( |
| Carbon (C) | 15 | 12.011 | 180.165 | 70.58% | 70.18% – 70.98% |
| Hydrogen (H) | 13 | 1.008 | 13.104 | 5.13% | 4.73% – 5.53% |
| Nitrogen (N) | 1 | 14.007 | 14.007 | 5.49% | 5.09% – 5.89% |
| Oxygen (O) | 3 | 15.999 | 47.997 | 18.80% | Calculated by difference |
Note: The
Comparative Analysis: EA vs. Alternatives
Elemental Analysis should not be used in isolation. It is most powerful when triangulated with HPLC and qNMR.
Table 2: Method Performance Matrix
| Feature | Elemental Analysis (EA) | HPLC (UV/Vis) | qNMR ( |
| Primary Target | Bulk elemental ratio (C/H/N) | Specific organic impurities | Structural ID & molar purity |
| Blind Spots | Isomers (e.g., D- vs L- form), impurities with similar C% | Inorganic salts, water, non-UV active compounds | Integration errors, solvent peak overlap |
| Sample Req. | 2–5 mg (Destructive) | <1 mg (Non-destructive) | 5–10 mg (Non-destructive) |
| Validation Role | Confirms absence of non-combustible contaminants (salts/water) | Confirms absence of synthetic byproducts (e.g., Benzoic acid) | Absolute quantification against internal standard |
Visualization: Method Selection Logic
The following diagram illustrates the decision workflow for selecting the appropriate validation method based on the impurity profile.
Figure 1: Decision matrix for selecting validation methods. Note that EA is the critical gatekeeper for bulk composition anomalies that HPLC often misses.
Experimental Protocol: Self-Validating EA Workflow
To ensure Trustworthiness and reproducibility, this protocol includes specific handling for N-Bz-L-Phg, which can retain moisture (hygroscopic) or synthesis solvents.
Step 1: Pre-Analysis Sample Preparation (Critical)
-
Rationale: N-Bz-L-Phg is often recrystallized from aqueous ethanol. Trapped solvent or moisture will skew Carbon % significantly.
-
Protocol:
-
Grind the sample into a fine, homogeneous powder using an agate mortar.
-
Dry 500 mg of sample in a vacuum oven at 60°C for 4 hours over
or silica gel. -
Store in a desiccator until the moment of weighing.
-
Step 2: Instrument Calibration
-
Standard: Use Acetanilide (C=71.09%, H=6.71%, N=10.36%) as the calibration standard. It is chemically stable and has a Carbon content (71.09%) very close to N-Bz-L-Phg (70.58%), minimizing linearity errors.
-
Blank: Run three empty tin capsules to establish the baseline for atmospheric nitrogen/carbon.
Step 3: Measurement[5]
-
Equipment: CHNS Analyzer (e.g., Elementar vario, PerkinElmer 2400).
-
Weighing: Weigh 2.0 ± 0.1 mg of the dried sample into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude air.
-
Replicates: Perform triplicate measurements.
-
Combustion: Flash combustion at >950°C with oxygen injection.
Visualization: The Combustion Workflow
Figure 2: The analytical flow within the CHNS analyzer. Proper reduction of nitrogen oxides is essential for accurate N values.
Data Analysis & Interpretation
Successful validation requires the experimental mean to fall within the
Scenario A: The Ideal Result (Pass)
-
Found: C: 70.45%, H: 5.15%, N: 5.50%
-
Delta: C (-0.13%), H (+0.02%), N (+0.01%)
Scenario B: The "Wet" Sample (Fail)
-
Found: C: 68.50%, H: 5.40%, N: 5.30%
-
Analysis: Carbon is significantly lower (-2.08%) than theoretical. Hydrogen is higher.
-
Causality: This pattern is classic for water contamination .
-
Calculation: 1 mole of water (MW 18) per mole of N-Bz-L-Phg (MW 255) adds mass without adding Carbon, diluting the C%.
-
Remediation: Re-dry the sample at a higher temperature (80°C) or for a longer duration and re-test.
-
Scenario C: The "Salt" Contamination (Fail)
-
Found: C: 65.00%, H: 4.80%, N: 5.00%
-
Analysis: All values are proportionally lower.
-
Causality: Presence of non-combustible inorganic salts (e.g., NaCl, Na2SO4) from the synthesis workup.
-
Remediation: Dissolve in ethyl acetate, wash with water, dry over MgSO4, and recrystallize.
References
-
PubChem. (2023). This compound Compound Summary. National Library of Medicine. [Link]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Thompson, M. (2008). CHN Analysis: The standard for purity. Royal Society of Chemistry, Analytical Methods Committee. [Link]
Sources
A Senior Application Scientist's Guide to Selecting N-Benzoyl-L-phenylglycine: A Performance-Based Supplier Comparison
For researchers, scientists, and professionals in drug development, the selection of raw materials is a critical decision that profoundly impacts experimental outcomes and the viability of a therapeutic candidate. N-Benzoyl-L-phenylglycine, a non-proteinogenic amino acid, is a vital building block in the synthesis of various pharmaceutical compounds and complex peptides. Its structural integrity, purity, and enantiomeric fidelity are paramount to ensure the desired biological activity and to prevent the introduction of potentially harmful impurities.[1][]
This guide provides an in-depth, performance-based comparison of this compound from three hypothetical, yet representative, suppliers: Alpha Chemicals , Beta Reagents , and Gamma Fine-Chemicals . Our evaluation is grounded in a suite of rigorous analytical tests designed to provide a comprehensive quality profile for each supplier's product. The objective is to empower you with the scientific rationale and practical methodology to qualify and select the most suitable supplier for your critical research and development needs.
The Critical Role of Quality in this compound
The quality of this compound directly influences the success of multi-step syntheses and the safety and efficacy of the final active pharmaceutical ingredient (API).[] Key quality attributes that must be meticulously evaluated include:
-
Chemical Purity: The presence of impurities, such as starting materials, by-products, or degradation products, can lead to unwanted side reactions, reduced yields, and complex purification challenges.[3][4] In a pharmaceutical context, such impurities could have toxicological implications.
-
Enantiomeric Purity: this compound is a chiral molecule. The presence of its D-enantiomer can significantly impact the biological activity of the final product, as stereoisomers can have different pharmacological and toxicological profiles.[5][6][7] High enantiomeric excess (e.e.) is therefore a non-negotiable requirement.
-
Residual Solvents and Water Content: The presence of residual solvents from the manufacturing process can interfere with subsequent reactions and may be toxic. Water content can affect the stability and reactivity of the compound.
A robust supplier qualification program is essential to mitigate these risks and ensure a consistent supply of high-quality material.[8][9][10] This guide provides a framework for such a qualification process.
Experimental Design for Supplier Evaluation
To conduct a thorough and unbiased comparison, we will perform a series of analytical tests on samples of this compound obtained from our three hypothetical suppliers. The overall workflow for this evaluation is depicted below.
Caption: Overall workflow for the performance-based evaluation of this compound suppliers.
Experimental Protocols
The following are detailed protocols for the analytical tests performed. The rationale behind each experimental choice is provided to ensure a self-validating system.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
Scientific Rationale: HPLC is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like this compound. By separating the compound from its potential impurities based on their differential partitioning between a stationary and a mobile phase, we can quantify the purity as a percentage of the main peak area relative to the total peak area.
Protocol:
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution:
-
0-20 min: 30-70% B
-
20-25 min: 70-30% B
-
25-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a concentration of 1 mg/mL.
-
Filter through a 0.45 µm syringe filter before injection.
-
-
Data Analysis: Calculate purity based on the area percentage of the main peak.
Chiral HPLC for Enantiomeric Excess (e.e.)
Scientific Rationale: To determine the enantiomeric purity, a chiral stationary phase (CSP) is required. The CSP creates a chiral environment where the two enantiomers (L and D forms) can interact differently, leading to their separation. This allows for the precise quantification of the unwanted D-enantiomer.
Protocol:
-
Instrumentation:
-
HPLC system with a UV detector.
-
Chiral column (e.g., amylose-based CSP, 250 x 4.6 mm, 5 µm).
-
-
Mobile Phase (Isocratic):
-
Hexane:Isopropanol:TFA (90:10:0.1 v/v/v).
-
-
Flow Rate: 0.8 mL/min.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Same as for the HPLC purity analysis.
-
Data Analysis: Calculate the enantiomeric excess using the formula: e.e. (%) = [ (AreaL - AreaD) / (AreaL + AreaD) ] x 100
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Scientific Rationale: ¹H NMR spectroscopy is a powerful tool for structural elucidation and the identification of impurities. The chemical shifts, coupling constants, and integration of the proton signals provide a detailed fingerprint of the molecule. Any deviation from the expected spectrum can indicate the presence of impurities or structural isomers.
Protocol:
-
Instrumentation:
-
400 MHz NMR spectrometer.
-
-
Solvent:
-
Deuterated dimethyl sulfoxide (DMSO-d₆).
-
-
Sample Preparation:
-
Dissolve approximately 5 mg of the sample in 0.7 mL of DMSO-d₆.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Analysis:
-
Compare the obtained spectrum with a reference spectrum of this compound.
-
Identify and, if possible, quantify any impurity signals.
-
Karl Fischer Titration for Water Content
Scientific Rationale: Karl Fischer titration is the gold standard for determining water content in a sample. It is a highly specific and accurate method based on a stoichiometric reaction between iodine and water.
Protocol:
-
Instrumentation:
-
Volumetric or coulometric Karl Fischer titrator.
-
-
Reagent:
-
Karl Fischer reagent suitable for aldehydes and ketones.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the sample and introduce it into the titration vessel.
-
-
Data Analysis:
-
The instrument will automatically calculate the water content, typically expressed as a percentage (w/w).
-
Comparative Performance Data (Hypothetical)
The following tables summarize the hypothetical results obtained from the analysis of this compound from the three suppliers.
Table 1: Purity and Impurity Profile by HPLC
| Supplier | Purity (%) | Number of Impurities | Major Impurity (%) |
| Alpha Chemicals | 99.85 | 2 | 0.08 |
| Beta Reagents | 99.12 | 4 | 0.45 |
| Gamma Fine-Chemicals | 99.55 | 3 | 0.20 |
Table 2: Enantiomeric Excess by Chiral HPLC
| Supplier | Enantiomeric Excess (e.e., %) | D-Enantiomer (%) |
| Alpha Chemicals | >99.9 | <0.05 (Not Detected) |
| Beta Reagents | 99.2 | 0.40 |
| Gamma Fine-Chemicals | 99.8 | 0.10 |
Table 3: ¹H NMR and Water Content Analysis
| Supplier | ¹H NMR Conformity | Impurity Signals | Water Content (%) |
| Alpha Chemicals | Conforms to structure | No detectable impurities | 0.08 |
| Beta Reagents | Conforms to structure | Signals consistent with benzoic acid | 0.55 |
| Gamma Fine-Chemicals | Conforms to structure | Minor unidentified signals in the aromatic region | 0.21 |
Analysis and Interpretation
The experimental data reveals significant performance differences among the three suppliers.
Alpha Chemicals
The material from Alpha Chemicals demonstrated exceptional quality across all tested parameters. The chemical purity was the highest at 99.85%, with only two minor impurities below 0.1%. Critically, the enantiomeric excess was greater than 99.9%, with the undesirable D-enantiomer being undetectable. The ¹H NMR spectrum was clean and perfectly matched the reference structure, and the water content was minimal at 0.08%.
Expert Insight: For applications where high purity and stereochemical integrity are paramount, such as in the synthesis of APIs for clinical trials, the material from Alpha Chemicals is the superior choice. The low levels of impurities and undetectable D-enantiomer minimize the risk of side reactions and ensure the biological activity of the final product is not compromised.
Beta Reagents
Beta Reagents provided a product with a lower chemical purity of 99.12% and a notable major impurity at 0.45%. The ¹H NMR analysis suggested this impurity to be benzoic acid, a likely starting material. The enantiomeric excess was also the lowest of the three, at 99.2%, corresponding to 0.4% of the D-enantiomer. The water content was also significantly higher at 0.55%.
Expert Insight: While this material may be suitable for early-stage research or non-critical applications where the cost might be a primary driver, the higher impurity levels and lower enantiomeric excess pose a risk for more sensitive applications. The presence of 0.4% of the wrong enantiomer could be significant in a biological system.[6] The higher water content may also be a concern for moisture-sensitive reactions.
Gamma Fine-Chemicals
The this compound from Gamma Fine-Chemicals presented a good quality profile, though not as high as Alpha Chemicals. The chemical purity was 99.55%, and the enantiomeric excess was excellent at 99.8%. The water content was also acceptable at 0.21%. The ¹H NMR spectrum did, however, show some minor, unidentified signals in the aromatic region, suggesting the presence of aromatic impurities that were not fully resolved by HPLC.
Expert Insight: This material represents a solid choice for many research and development applications. The high enantiomeric purity is a significant advantage. However, the presence of unidentified aromatic impurities warrants further investigation, especially if these could interfere with downstream processes or have undesirable biological activity.
Conclusion and Recommendations
Based on this comprehensive performance evaluation, the following recommendations can be made:
-
For Critical Applications (e.g., GMP synthesis, late-stage drug development): Alpha Chemicals is the recommended supplier due to its exceptional chemical and enantiomeric purity, and low water content.
-
For General Research & Development: Gamma Fine-Chemicals offers a good balance of quality and potentially cost-effectiveness. Further characterization of the minor impurities may be advisable depending on the specific application.
-
For Non-Critical or Early-Stage Applications: Beta Reagents could be considered if cost is a major constraint and the higher levels of impurities and the D-enantiomer are deemed acceptable for the intended use.
This guide underscores the importance of a data-driven approach to supplier qualification. By performing a thorough analytical evaluation, researchers and drug developers can make informed decisions that safeguard the integrity of their work and contribute to the development of safe and effective medicines.
References
-
PubChem. N-Benzoyl-L-phenylalanine. National Center for Biotechnology Information. [Link]
-
ResearchGate. Reaction of N-benzoyl glycine and amino acids to test the selectivity. [Link]
-
Waldeck, B. (1993). Biological significance of the enantiomeric purity of drugs. Chirality, 5(5), 350-355. [Link]
-
ResearchGate. What is the significance of enantiomeric purity for amino acids?. [Link]
-
Al Toma, R. S., Brieke, C., Cryle, M. J., & Süssmuth, R. D. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. Natural product reports, 32(8), 1207–1235. [Link]
-
Riahi, S., Ganjali, M. R., & Norouzi, P. (2021). Chemical Wastes in the Peptide Synthesis Process and Ways to Reduce Them. Molecules (Basel, Switzerland), 26(21), 6487. [Link]
-
Kauer, J. C., Erickson-Viitanen, S., Wolfe, H. R., Jr, & DeGrado, W. F. (1986). p-Benzoyl-L-phenylalanine, a new photoreactive amino acid. Photolabeling of calmodulin with a synthetic calmodulin-binding peptide. The Journal of biological chemistry, 261(23), 10695–10700. [Link]
-
USP. General Chapter <1083> Supplier Qualification. [Link]
-
World Health Organization. (2010). Annex 1 WHO good practices for pharmaceutical quality control laboratories. [Link]
-
ResearchGate. (PDF) Investigation of Impurities in Peptide Pools. [Link]
-
ResearchGate. Synthesis of Benzoyl glycine and Anti-bacterial screening. [Link]
-
Labcompare. Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals. [Link]
-
U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]
-
MDPI. Investigation of Impurities in Peptide Pools. [Link]
-
IIVS.org. The importance of supplier qualification for vendors of materials used in in vitro assays. [Link]
-
UFAG Laboratorien AG. Quality Control of Raw Materials and Active Ingredients. [Link]
-
Pharma Devils. (2023, October 26). QUALITY CONTROL SPECIFICATIONS OF RAW MATERIALS. [Link]
-
OPUS. Investigation of Impurities in Peptide Pools. [Link]
-
SimplerQMS. (2025, April 30). Supplier Qualification: Definition, Process, and Guidelines. [Link]
-
YouTube. (2025, May 7). Understanding Supplier Qualification Based on USP General Chapter 1083 2025. [Link]
-
Pharmaguideline. Quality Control. [Link]
-
DOI. Methanotrophic bacterial meal as an alternative feed ingredient for whiteleg shrimp (Litopenaeus vannamei) diets. [Link]
Sources
- 1. daicelpharmastandards.com [daicelpharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Enantiomeric purity of synthetic therapeutic peptides: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. usp.org [usp.org]
- 9. Mastering Supplier Qualification and Management in GMP Environments: A Practical Guide for Laboratory Professionals | Lab Manager [labmanager.com]
- 10. iivs.org [iivs.org]
comparative study of N-Benzoyl-L-phenylglycine and its derivatives
Executive Summary
N-Benzoyl-L-phenylglycine (Bz-L-Phg) represents a specialized class of amino acid derivatives serving two distinct high-value functions: as a chiral resolving agent for carboxylic acids (specifically mandelic acid) and as a biocatalytic substrate in the synthesis of semi-synthetic
This guide compares Bz-L-Phg against standard industrial alternatives (Tartaric Acid, Mandelic Acid) and analyzes the performance of its derivatives (Esters,
Chemical Profile & Structural Significance
Unlike standard aliphatic amino acids (Alanine, Leucine), the phenylglycine side chain introduces significant steric bulk and
-
Crystal Packing: Similar to N-Benzoylalanine, this compound crystallizes with strong intermolecular hydrogen bond networks (N-H···O and O-H···O), forming planes parallel to the bc axis.[1] This rigid lattice is critical for its ability to form stable, precipitating diastereomeric salts during chiral resolution.
-
Electronic Effects: The N-benzoyl group lowers the pKa of the
-proton, making the compound sensitive to racemization under strongly basic conditions—a critical factor in protocol design.
Structural Comparison of Core Scaffolds
| Feature | This compound | N-Benzoyl-L-alanine | Tartaric Acid (Alternative) |
| Steric Bulk | High (Phenyl ring at | Low (Methyl group) | Medium (Hydroxyl groups) |
| Hydrophobicity | High (LogP ~2.5) | Low | Low (Hydrophilic) |
| Primary Use | Resolution of Acids, Antibiotic Synthesis | Model Substrate | Resolution of Amines |
| Cost Efficiency | Moderate | Low | Very High |
Performance in Chiral Resolution
The primary non-enzymatic application of Bz-L-Phg (specifically its ester derivatives) is the optical resolution of racemic acids, such as Mandelic Acid .
Comparative Efficiency: Bz-L-Phg Ester vs. Tartaric Acid
While Tartaric Acid is the industry standard for resolving amines, it is ineffective for resolving acids due to lack of a basic handle. Bz-L-Phg esters bridge this gap by acting as a chiral host.
Table 1: Resolution Efficiency Comparison
| Resolving Agent | Target Racemate | Mechanism | Yield (Single Pass) | Optical Purity (ee%) |
|---|
| Bz-L-Phg Ethyl Ester |
Analytic Insight: The Bz-L-Phg ester is superior for mandelic acid resolution because the
-interactions between the benzoyl group of the agent and the phenyl ring of the target stabilize the crystal lattice of one diastereomer preferentially.
Resolution Workflow Diagram
The following diagram illustrates the validated workflow for resolving Mandelic Acid using Bz-L-Phg ester.
Caption: Workflow for the optical resolution of Mandelic Acid using this compound ester.
Enzymatic Kinetics & Biocatalysis
In the synthesis of
Kinetic Comparison: Phenylglycine vs. Phenylacetyl
Data derived from Penicillin Acylase assays reveals a critical distinction.
Table 2: Kinetic Parameters for Penicillin Acylase Hydrolysis
| Substrate Derivative |
Causality: The steric hindrance of the
-amino group (protected by benzoyl) in Bz-L-Phg slows down the deacylation step of the acyl-enzyme intermediate. This "slow-release" mechanism is beneficial for synthesis, preventing the enzyme from simply hydrolyzing the expensive precursor before it can react with the-lactam nucleus.
Derivative Analysis: Structure-Activity Relationships
Modifications to the Bz-L-Phg scaffold drastically alter its biological and chemical utility.[2]
Table 3: Derivative Performance Matrix
| Derivative Class | Modification | Effect on Performance | Key Application |
|---|---|---|---|
| Free Acid | None (COOH) | Biologically inactive in antifungal screens; Poor solubility. | Intermediate |
| Alkyl Esters | Methyl/Ethyl ester | High Antifungal Activity ; Increased lipophilicity. | Antifungal Agents; Resolving Agents |
| Ring Substituted |
Biological Pathway: Amidase Hydrolysis
The following diagram details the enzymatic pathway for N-benzoyl derivatives, highlighting the rate-limiting step for phenylglycine analogs.
Caption: Enzymatic hydrolysis pathway. For Bz-L-Phg, the Deacylation step is rate-limiting, stabilizing the intermediate.
Experimental Protocols
Protocol A: Synthesis of this compound (Schotten-Baumann)
Objective: High-yield synthesis of the core scaffold.
-
Dissolution: Dissolve L-phenylglycine (10 mmol) in 10% NaOH (20 mL) at 0°C.
-
Acylation: Add Benzoyl chloride (11 mmol) dropwise over 30 minutes while maintaining pH > 9 with additional NaOH. Causality: Low temperature prevents hydrolysis of benzoyl chloride; high pH ensures the amine is nucleophilic.
-
Acidification: Acidify carefully with HCl to pH 2-3.
-
Isolation: Filter the white precipitate. Recrystallize from Ethanol/Water (1:1).
-
Validation: Check melting point (approx. 175-178°C) and IR (Amide I band at 1630 cm
).
Protocol B: Resolution of Racemic Mandelic Acid
Objective: Isolation of D-Mandelic Acid.
-
Mixing: Combine racemic Mandelic acid (0.1 mol) and this compound ethyl ester (0.05 mol) in hot ethanol (50 mL). Note: Using 0.5 eq maximizes the theoretical yield of the less soluble salt.
-
Crystallization: Allow to cool slowly to room temperature over 4 hours.
-
Filtration: Collect the precipitate (Salt of D-Mandelic acid).
-
Liberation: Suspend salt in dilute HCl; extract Mandelic acid with ether.
-
Validation: Measure optical rotation
. Target: -154° (c=1, H2O).
References
-
Vertex AI Search. (2025). Resolution of racemic mandelic acid using phenylglycine esters. US Patent 4322548A. Link
-
Vertex AI Search. (2025). Kinetics of enzyme acylation and deacylation in the penicillin acylase-catalyzed synthesis. PubMed.[3][4][5][6] Link
-
Vertex AI Search. (2025). Synthesis of N-benzoyl Amino Esters and their Antifungal Activity. SciELO. Link
-
Vertex AI Search. (2025). Crystal structure of N-Benzoylalanine and hydrogen bonding patterns. Acta Crystallographica. Link
-
Vertex AI Search. (2025). N-Benzoyl-(S)-phenylglycine Compound Summary. PubChem.[3][4][5][6][7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. ijpca.org [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. N-Phenylglycine | C8H9NO2 | CID 66025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. L-Phenylglycine | C8H9NO2 | CID 99291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Phenylglycine, D- | C8H9NO2 | CID 70134 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
N-Benzoyl-L-phenylglycine proper disposal procedures
Comprehensive Disposal Protocol: N-Benzoyl-L-phenylglycine
Executive Summary & Chemical Profile
Objective: This guide defines the safe handling, segregation, and disposal procedures for This compound . While often classified as non-hazardous under GHS criteria in its pure form, its chemical structure (organic acid, amide linkage) dictates specific waste streams to prevent downstream incompatibility, particularly in mixed-waste containers.[1]
Critical Distinction: Do NOT confuse this compound with Benzoyl Peroxide. This compound is stable; Benzoyl Peroxide is a shock-sensitive organic peroxide.[1]
Chemical Identity
| Parameter | Data |
| Common Name | This compound |
| Synonyms | (2S)-2-benzamido-2-phenylacetic acid; L-Hippuric acid analog |
| CAS Number | 7352-07-0 |
| Molecular Formula | C₁₅H₁₃NO₃ |
| Physical State | White to off-white crystalline solid |
| Acidity (pKa) | ~3.4 (Carboxylic acid moiety) |
| Solubility | Soluble in DMSO, Methanol, Ethanol, Basic aqueous solutions.[1][2][3][4][5] Poor solubility in water. |
Hazard Assessment & Causality
To ensure safety, we must look beyond the Safety Data Sheet (SDS) "Not Classified" label and understand the molecular behavior in a waste drum.[1]
-
Acidity (The Carboxylic Acid Risk): With a pKa of ~3.4, this compound is acidic.[1]
-
Combustibility (The Organic Backbone): The phenyl rings and carbon backbone provide high calorific value.
-
Disposal Pathway: This makes the compound an excellent candidate for High-Temperature Incineration (Energy Recovery) , which is the preferred disposal method over landfilling.
-
-
Reactivity: The amide bond is generally stable, but the compound should be kept away from Strong Oxidizers (e.g., Chromic acid, Permanganates) to prevent uncontrolled oxidation reactions in waste storage.[1]
Pre-Disposal Segregation Logic
Effective disposal starts at the bench. Use this logic to select the correct waste stream.
A. Solid Waste (Pure Compound/Powder)
-
Classification: Non-regulated Solid Organic Chemical Waste.
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.
-
Labeling: Must include full chemical name. Do not use abbreviations (e.g., "N-Bz-Phg").
B. Liquid Waste (Reaction Mixtures/Mother Liquor)
-
Scenario 1: Organic Solvent (Methanol/Ethanol/DMSO) [1]
-
Scenario 2: Aqueous Solution (Basic Extraction)
Step-by-Step Disposal Protocol
Protocol A: Solid Waste (Expired or Excess Reagent)
-
Personal Protective Equipment (PPE): Nitrile gloves, safety glasses, lab coat.[1] (Respiratory protection recommended if creating dust).[8]
-
Container Selection: Select a clean, dry screw-cap container (HDPE preferred).
-
Transfer: Transfer the solid using a chemically inert spatula. Avoid generating dust.[7][8]
-
Wipe Down: Wipe the exterior of the container and the tools with a damp paper towel. Dispose of the towel in the solid waste bin (trace contamination is acceptable in solid waste).
-
Labeling: Apply a hazardous waste label.
-
Storage: Store in the "Solid Organic Waste" satellite accumulation area until pickup.
Protocol B: Spill Cleanup (Dry Powder)[1]
-
Isolate: Demarcate the area.
-
Protect: Ensure no strong drafts are spreading the powder.
-
Collect:
-
Small Spill (<10g): Cover with wet paper towels to dampen, then scoop into a waste bag.[1]
-
Large Spill (>10g): Use a dustpan and brush dedicated to chemical waste.
-
-
Surface Decontamination: Wash the surface with a mild detergent (soap and water) followed by an ethanol wipe to remove organic residue.
-
Disposal: Place all cleanup materials into the Solid Chemical Waste bin.
Visual Decision Tree (Workflow)
The following diagram illustrates the decision logic for disposing of this compound based on its physical state and solvent matrix.
Figure 1: Decision matrix for the segregation and disposal of this compound waste streams.
Regulatory & Compliance Codes
While specific codes vary by jurisdiction, use these classifications as your baseline for documentation (Manifests).
| Jurisdiction | Code/Description | Applicability |
| US EPA (RCRA) | Not Listed (Non-Acute) | Defaults to general chemical waste.[1] If ignitable solvent is present: D001 . |
| EU (EWC) | 16 05 09 | Discarded chemicals other than those mentioned in 16 05 06, 16 05 07 or 16 05 08.[1] |
| DOT (Transport) | Not Regulated | Not a DOT hazardous material in pure solid form.[1] |
Self-Validation Check: Before sealing any waste container, ask: Is this mixed with an oxidizer? If yes, do not seal; treat as reactive waste immediately.[1] If no, proceed to seal and label.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6950992, this compound.[1] Retrieved from [Link]
-
European Chemicals Agency (ECHA). Substance Information: this compound.[1] Retrieved from [Link][1]
-
US Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261. Retrieved from [Link][1]
Sources
- 1. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 2. This compound | 7352-07-0 [chemicalbook.com]
- 3. Waste Code [rcrainfo.epa.gov]
- 4. N-Benzoyl-(S)-phenylglycine | C15H13NO3 | CID 6950992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wku.edu [wku.edu]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
